molecular formula C10H11BrFN B596912 1-(5-Bromo-2-fluorophenyl)pyrrolidine CAS No. 1280786-82-4

1-(5-Bromo-2-fluorophenyl)pyrrolidine

Cat. No.: B596912
CAS No.: 1280786-82-4
M. Wt: 244.107
InChI Key: BTRJHVUIVJNGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-fluorophenyl)pyrrolidine is a chemical scaffold of significant interest in medicinal chemistry and antimicrobial research . The pyrrolidine ring is a privileged structure in drug discovery, valued for its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . This specific compound combines this saturated nitrogen heterocycle with a halogenated aromatic system, a pattern commonly seen in active pharmaceutical ingredients (APIs) and agrochemicals . Researchers utilize such bromo- and fluoro-substituted phenylpyrrolidine derivatives as versatile intermediates or building blocks in the synthesis of more complex molecules . The presence of both bromine and fluorine atoms on the phenyl ring can enhance biological activity by improving binding affinity to target proteins and altering metabolic stability . In particular, pyrrolidine-containing compounds are extensively investigated for their potential to address antimicrobial resistance (AMR), a critical global health challenge, by serving as a core structure for developing novel antibacterial and antifungal agents . This compound is intended for research applications in these areas and is strictly for laboratory use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRJHVUIVJNGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682063
Record name 1-(5-Bromo-2-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-82-4
Record name 1-(5-Bromo-2-fluorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-2-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on a proposed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds.

Overview of Synthetic Strategy

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between a dihalogenated benzene derivative and pyrrolidine. The selective mono-amination of a readily available starting material like 1,4-dibromo-2-fluorobenzene presents a direct and efficient route to the target compound. The Buchwald-Hartwig amination is well-suited for this transformation due to its high functional group tolerance and efficacy in coupling aryl halides with amines.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound via a Buchwald-Hartwig amination.

Reaction Scheme:

Materials and Reagents:

  • 1,4-Dibromo-2-fluorobenzene

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Magnesium sulfate (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas supply system (manifold or balloon)

  • Syringes and needles

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-dibromo-2-fluorobenzene (1.0 eq), sodium tert-butoxide (1.4 eq), and Xantphos (0.015 eq).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.01 eq) to the flask.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by the addition of pyrrolidine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product, this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on the provided protocol.

ParameterValue
Starting Material 1,4-Dibromo-2-fluorobenzene
Reagent Pyrrolidine
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand Xantphos
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Reaction Temperature 100 °C
Reaction Time 12-24 hours
Expected Yield 75-85%
Purity (Post-Chromatography) >98%

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants & Precursors cluster_catalyst_system Catalytic System cluster_process Reaction & Purification cluster_product Final Product A 1,4-Dibromo-2-fluorobenzene F Buchwald-Hartwig Amination (Toluene, 100°C) A->F B Pyrrolidine B->F C Pd2(dba)3 (Catalyst) C->F D Xantphos (Ligand) D->F E NaOtBu (Base) E->F G Aqueous Work-up F->G H Silica Gel Chromatography G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Technical Guide: Spectroscopic and Synthetic Profile of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) data for the compound 1-(5-Bromo-2-fluorophenyl)pyrrolidine. Due to the absence of publicly available experimental spectra for this specific molecule, this document outlines a plausible synthetic route and offers a comprehensive prediction of its ¹H and ¹³C NMR spectral characteristics. These predictions are based on established principles of NMR spectroscopy and analysis of structurally related compounds.

Proposed Synthesis

A viable and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. The proposed reaction involves the coupling of 1,4-dibromo-2-fluorobenzene with pyrrolidine in the presence of a suitable palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A dried Schlenk flask is charged with 1,4-dibromo-2-fluorobenzene (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Anhydrous toluene is added as the solvent, followed by pyrrolidine (1.2 eq) and a strong base, such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

  • NMR Sample Preparation: A small amount of the purified product is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for NMR analysis.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. The chemical shifts are referenced to TMS (0 ppm).

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-37.20 - 7.30ddJH3-H4 = 8.5, JH3-F = 4.5
H-46.95 - 7.05tJH4-H3 = JH4-H6 = 8.5
H-67.05 - 7.15ddJH6-H4 = 8.5, JH6-F = 2.5
Pyrrolidine N-CH₂3.25 - 3.35tJ = 6.5
Pyrrolidine CH₂1.95 - 2.05m

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1140.0 - 142.0 (d, JC-F ≈ 10 Hz)
C-2155.0 - 157.0 (d, JC-F ≈ 245 Hz)
C-3128.0 - 130.0 (d, JC-F ≈ 5 Hz)
C-4125.0 - 127.0
C-5115.0 - 117.0
C-6120.0 - 122.0 (d, JC-F ≈ 20 Hz)
Pyrrolidine N-CH₂50.0 - 52.0
Pyrrolidine CH₂25.0 - 27.0

Visualization of the Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting Materials 1,4-dibromo-2-fluorobenzene Pyrrolidine Reaction Buchwald-Hartwig Amination Starting Materials->Reaction Pd₂(dba)₃, XPhos, NaOtBu, Toluene Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy CDCl₃

Caption: Synthetic and analytical workflow for this compound.

Disclaimer: The NMR data presented in this document is predicted and should be used for reference purposes only. Experimental verification is required for definitive structural elucidation.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mass Spectrometry of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data for this molecule, this document presents a predictive analysis of its mass spectral behavior, including a proposed fragmentation pathway and a generalized experimental protocol for its characterization by Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies and data presentation formats outlined herein are intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and quantitative analysis of this and structurally related compounds.

Introduction

This compound is a halogenated arylpyrrolidine derivative. Compounds within this class are prevalent in medicinal chemistry and are often investigated for their potential biological activities.[1] Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such novel chemical entities.[2] It provides crucial information on molecular weight, elemental composition, and structural features through the analysis of fragmentation patterns. This guide details the predicted mass spectrometric characteristics of this compound and provides a robust, generalized protocol for its analysis, which can be adapted for various research applications, from metabolic studies to quality control in drug manufacturing.

Predicted Mass Spectrum and Fragmentation

The mass spectrometric analysis of this compound is expected to yield a characteristic fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID). The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive isotopic patterns for the molecular ion and any bromine-containing fragments.[3]

Molecular Ion: The molecular formula of this compound is C10H12BrFN. The calculated monoisotopic masses for the molecular ion [M]+• are:

  • m/z 244.0216 (containing 79Br)

  • m/z 246.0195 (containing 81Br)

Proposed Fragmentation Pathway: The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting ions and neutral losses. The primary fragmentation sites are the pyrrolidine ring and the bonds to the aromatic ring.

A major fragmentation pathway for N-alkyl pyrrolidines involves alpha-cleavage, leading to the formation of a stable iminium ion.[4] In this case, cleavage of the bond between the nitrogen and the aromatic ring would be a significant event. Further fragmentation of the aromatic portion would likely involve the loss of the halogen atoms.[3]

The proposed fragmentation cascade is visualized in the diagram below.

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Quantitative Data Summary

While experimentally derived quantitative data for this compound is not currently available in the public domain, the following table provides a structured format for summarizing such data when acquired. This table is populated with the predicted major fragments from the pathway described above.

Fragment Ion (m/z) Predicted Relative Abundance Proposed Fragment Structure Notes
244/246Moderate[C10H12BrFN]+•Molecular Ion
173/175High[C6H3BrF]+•Loss of pyrrolidine
164Moderate to High[C10H11FN]+•Loss of Bromine radical
95Moderate[C6H4F]+From m/z 173/175, loss of Bromine
70Moderate[C4H8N]+Pyrrolidinium ion

Experimental Protocols

A generalized protocol for the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol is a starting point and should be optimized for the specific instrumentation and analytical goals.[5][6]

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare a series of calibration standards at appropriate concentrations (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Matrix: For analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) step would be necessary to remove interferences.[7]

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: Hold at 5% B (re-equilibration)

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Scan Mode: Full scan (e.g., m/z 50-400) for initial characterization and tandem MS (product ion scan) for fragmentation analysis. For quantification, Selected Reaction Monitoring (SRM) would be employed.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize fragmentation.

The overall experimental workflow is depicted in the following diagram.

Caption: General experimental workflow for LC-MS analysis.

Conclusion

This guide provides a foundational framework for the mass spectrometric analysis of this compound. The predicted fragmentation pathway offers a basis for the structural confirmation of the compound, while the detailed experimental protocol outlines a reliable method for its separation and detection. Researchers and scientists can utilize this information to develop and validate robust analytical methods for this compound, facilitating its advancement in the drug development pipeline. Further experimental work is necessary to confirm the proposed fragmentation patterns and to establish definitive quantitative assays.

References

Technical Guide: Physicochemical and Synthetic Overview of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data and synthetic methodologies relevant to 1-(5-Bromo-2-fluorophenyl)pyrrolidine. It is intended for informational purposes for a scientific audience. All laboratory work should be conducted by qualified professionals with appropriate safety precautions.

Introduction

The N-aryl pyrrolidine scaffold is a significant structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The specific compound, this compound, combines the pyrrolidine ring with a substituted aromatic system, suggesting its potential as a building block in drug discovery and development. This guide summarizes the known physical properties of a closely related analogue and outlines established synthetic protocols that can be applied to the synthesis of the title compound.

Physical Properties

Currently, there is no experimentally determined data available in the public domain for the physical properties of this compound. However, computed data for the structurally similar compound, 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one (CAS No. 628692-07-9), is available. It is crucial to note that the presence of a carbonyl group at the 2-position of the pyrrolidine ring (a lactam) in this analogue will significantly influence its physical properties compared to the target amine compound.[3][4]

Table 1: Computed Physical Properties of 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one [3]

PropertyValue
Molecular Formula C₁₀H₉BrFNO
Molecular Weight 258.1 g/mol
XLogP3 2.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 256.98515 Da
Topological Polar Surface Area 20.3 Ų
Heavy Atom Count 14
Formal Charge 0

Experimental Protocols: Synthesis of N-Arylpyrrolidines

While a specific, detailed experimental protocol for the synthesis of this compound has not been reported, several robust and widely used methods for the N-arylation of pyrrolidine are applicable. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.[1]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile and widely adopted method for the formation of carbon-nitrogen bonds.[5][6][7][8] It generally offers high yields and good functional group tolerance under relatively mild conditions.

General Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube or a similar reaction vessel, add the aryl halide (1-bromo-4-fluoro-2-iodobenzene or a similar precursor to the 5-bromo-2-fluorophenyl moiety), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

  • Addition of Reagents: Pyrrolidine and a dry, degassed solvent (e.g., toluene, dioxane) are added via syringe.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water or brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-arylpyrrolidine.

Buchwald_Hartwig_Amination General Workflow for Buchwald-Hartwig Amination reagents Aryl Halide (1-Bromo-4-fluoro-2-iodobenzene) + Pyrrolidine reaction_vessel Reaction under Inert Atmosphere reagents->reaction_vessel catalyst_system Palladium Catalyst (e.g., Pd2(dba)3) + Phosphine Ligand (e.g., XPhos) + Base (e.g., NaOt-Bu) catalyst_system->reaction_vessel solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction_vessel heating Heating (80-110 °C) reaction_vessel->heating workup Aqueous Work-up heating->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl-heteroatom bonds.[9][10][11] While it traditionally requires harsher reaction conditions than the Buchwald-Hartwig amination, modern modifications have made it a more viable method.

General Protocol:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1-bromo-4-fluoro-2-iodobenzene), pyrrolidine (often used in excess), a copper catalyst (e.g., CuI, Cu₂O, or copper powder), a ligand (e.g., 1,10-phenanthroline, L-proline), and a base (e.g., K₂CO₃, K₃PO₄).

  • Solvent: A high-boiling polar solvent such as DMF, DMSO, or NMP is typically used.

  • Reaction Conditions: The mixture is heated to a high temperature, often in the range of 120-200 °C, for an extended period.

  • Work-up and Purification: The work-up and purification procedure is similar to that of the Buchwald-Hartwig amination, involving extraction and chromatographic purification to isolate the final product.

Biological Activity and Signaling Pathways

There is currently no published data on the specific biological activity or signaling pathway interactions of this compound. However, the broader class of N-arylpyrrolidines has been investigated for a variety of biological activities, including as anticancer, antibacterial, antiviral, and anti-inflammatory agents, as well as for their effects on the central nervous system.[2][12][13] The biological activity of these compounds is highly dependent on the nature and position of the substituents on both the pyrrolidine and the aromatic rings.

Conclusion

While specific experimental data for this compound remains elusive, this technical guide provides a framework for its synthesis and potential physicochemical properties based on a closely related analogue. The established synthetic routes for N-arylpyrrolidines, particularly the Buchwald-Hartwig amination, offer a reliable pathway for the preparation of this compound. Further research is warranted to determine its precise physical properties, to optimize its synthesis, and to investigate its potential biological activities, which, based on its structural class, could be of significant interest to the drug discovery and development community.

References

Technical Guide: 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one, a halogenated N-aryl pyrrolidinone. While the user query specified "1-(5-Bromo-2-fluorophenyl)pyrrolidine," this compound is not readily documented in chemical literature. It is highly probable that the intended compound of interest is the structurally related lactam, 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one, which is commercially available and possesses a scaffold of significant interest in medicinal chemistry. This guide will focus on the synthesis, properties, and potential applications of this pyrrolidinone derivative.

The pyrrolidinone ring is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds. The introduction of a substituted phenyl group at the nitrogen atom, particularly one bearing bromo and fluoro substituents, offers opportunities for fine-tuning the molecule's physicochemical properties and biological activity. Halogen atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.

Chemical Structure and Properties

The chemical structure of 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one is characterized by a five-membered lactam (pyrrolidin-2-one) ring N-substituted with a 5-bromo-2-fluorophenyl group.

Clarification of Chemical Structure

To address the initial user query, the logical relationship and structural difference between the requested "this compound" and the likely intended "1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one" are illustrated below. The key distinction is the presence of a carbonyl group (C=O) at the 2-position of the pyrrolidine ring in the latter.

Caption: Logical relationship between the user's query and the likely intended, more documented compound.

Physicochemical Properties

Quantitative data for 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one are summarized in the table below. These are computationally derived properties.[1]

PropertyValueReference
Molecular Formula C₁₀H₉BrFNO[1]
Molecular Weight 258.09 g/mol [1]
XLogP3 2.1[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bond Count 1[1]
Exact Mass 256.98515 Da[1]
Topological Polar Surface Area 20.3 Ų[1]

Synthesis and Experimental Protocols

The synthesis of N-aryl lactams such as 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one is typically achieved through cross-coupling reactions. The two most common methods are the Buchwald-Hartwig amination and the Ullmann condensation. Below is a detailed, representative protocol for the synthesis via a palladium-catalyzed Buchwald-Hartwig amination, which is a modern and widely used method for C-N bond formation.[2]

Representative Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed N-arylation of pyrrolidin-2-one with a suitable aryl halide, such as 1-bromo-4-fluoro-2-iodobenzene. The higher reactivity of the iodine atom allows for selective coupling at that position.

Materials:

  • 1-Bromo-4-fluoro-2-iodobenzene

  • Pyrrolidin-2-one

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk tube is added 1-bromo-4-fluoro-2-iodobenzene (1.0 mmol), pyrrolidin-2-one (1.2 mmol), and cesium carbonate (2.0 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and Xantphos (0.04 mmol) are added under a positive pressure of argon.

  • Anhydrous 1,4-dioxane (5 mL) is added via syringe.

  • The Schlenk tube is sealed, and the reaction mixture is stirred at 100 °C for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one.

Synthetic Workflow Diagram

synthetic_workflow start Start Materials: - 1-Bromo-4-fluoro-2-iodobenzene - Pyrrolidin-2-one - Pd₂(dba)₃ / Xantphos - Cs₂CO₃ - Anhydrous Dioxane reaction Reaction Setup: - Add reactants and catalyst to Schlenk tube - Purge with Argon - Add solvent start->reaction heating Reaction Conditions: - Heat at 100 °C - Stir for 12-24 hours reaction->heating monitoring Monitoring: - TLC or GC-MS heating->monitoring workup Work-up: - Cool to room temperature - Dilute with Ethyl Acetate - Filter through Celite® monitoring->workup purification Purification: - Concentrate under reduced pressure - Flash Column Chromatography workup->purification product Final Product: 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one purification->product

Caption: A representative workflow for the synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one.

Spectroscopic Data (Expected)

¹H NMR (Proton NMR):

  • Aromatic Protons: Three signals in the aromatic region (approximately 7.0-7.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will cause additional splitting (H-F coupling).

  • Pyrrolidinone Protons: Three multiplets corresponding to the three methylene groups of the pyrrolidinone ring. The protons alpha to the nitrogen (N-CH₂) would be expected around 3.6-4.0 ppm, the protons alpha to the carbonyl (C(O)-CH₂) around 2.4-2.8 ppm, and the remaining methylene protons (CH₂-CH₂-CH₂) in between, around 2.0-2.3 ppm.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon: A signal in the downfield region, typically around 175 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (approximately 115-145 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Pyrrolidinone Carbons: Three signals corresponding to the methylene carbons of the lactam ring, typically in the range of 20-50 ppm.

Biological and Pharmacological Context

There is no specific biological activity reported for 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one in the scientific literature. However, the N-aryl pyrrolidinone scaffold is of significant interest in drug discovery.

Derivatives of pyrrolidinone have been investigated for a wide range of therapeutic applications, including as:

  • Anticancer agents: Some N-substituted pyrrolidinones have shown antiproliferative activity against various cancer cell lines.

  • Antimicrobial agents: The pyrrolidinone nucleus is found in some compounds with antibacterial and antifungal properties.

  • Central Nervous System (CNS) active agents: The well-known nootropic drug Piracetam is a pyrrolidinone derivative. Other derivatives have been explored for their potential in treating neurological and psychiatric disorders.

The synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one would be a logical step in a drug discovery program aimed at exploring the structure-activity relationship (SAR) of N-aryl pyrrolidinones for a specific biological target. The bromo and fluoro substituents provide handles for further chemical modification and can influence the compound's interaction with protein binding sites.

Conclusion

1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one is a compound with a chemical scaffold that holds potential for applications in medicinal chemistry and drug discovery. While specific biological data for this molecule is currently lacking, its synthesis can be readily achieved using established cross-coupling methodologies such as the Buchwald-Hartwig amination. This technical guide provides a foundational understanding of its structure, properties, and a plausible synthetic route, intended to aid researchers in their exploration of novel N-aryl pyrrolidinone derivatives. Further investigation is warranted to elucidate the specific biological activities of this and related compounds.

References

Retrosynthetic Analysis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical methodologies for the retrosynthetic analysis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine, a key intermediate in the synthesis of various pharmacologically active compounds. This document provides a detailed examination of the primary synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Retrosynthetic Strategies

The disconnection of the C-N bond between the phenyl ring and the pyrrolidine nitrogen is the most logical approach in the retrosynthesis of this compound. This leads to two primary and highly viable synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination .

Nucleophilic Aromatic Substitution (SNAr) Pathway

In this approach, the aromatic ring is attacked by the nucleophilic pyrrolidine, displacing a leaving group. For this reaction to be effective, the aromatic ring must be activated by electron-withdrawing groups. In the case of this compound, the fluorine atom at the 2-position can act as both a leaving group and an activator, albeit weakly, for nucleophilic attack. A plausible starting material for this route is 1,4-dibromo-2-fluorobenzene.

Buchwald-Hartwig Amination Pathway

This powerful palladium-catalyzed cross-coupling reaction provides a versatile method for the formation of carbon-nitrogen bonds. The retrosynthesis involves the disconnection of the aryl-nitrogen bond, leading to an aryl halide and pyrrolidine. A suitable starting material for this pathway is a dihalogenated benzene derivative, such as 1,4-dibromo-2-fluorobenzene or a related bromo-fluoro-iodobenzene, which would react with pyrrolidine in the presence of a palladium catalyst and a suitable ligand.

Experimental Protocols and Data

Proposed Nucleophilic Aromatic Substitution (SNAr) Protocol

This protocol is adapted from the synthesis of 1-(2-Bromo-4-nitrophenyl)pyrrolidine.

Reaction: 1,4-Dibromo-2-fluorobenzene with Pyrrolidine

ParameterValue/Condition
Starting Material 1,4-Dibromo-2-fluorobenzene
Reagent Pyrrolidine
Solvent N,N-Dimethylformamide (DMF)
Base Potassium Carbonate (K2CO3)
Temperature 100-150 °C (optimization may be required)
Reaction Time 12-24 hours (monitored by TLC or GC-MS)
Work-up Dilution with water, extraction with an organic solvent (e.g., ethyl acetate), washing of the organic layer, drying, and concentration under reduced pressure.
Purification Column chromatography on silica gel.

Note: Due to the lack of a strong activating group, the yield for this reaction may be lower than that observed for the nitro-analogue. Optimization of the temperature and reaction time will be critical.

Proposed Buchwald-Hartwig Amination Protocol

This is a generalized protocol based on the principles of Buchwald-Hartwig amination.

Reaction: 1,4-Dibromo-2-fluorobenzene with Pyrrolidine

ParameterValue/Condition
Starting Material 1,4-Dibromo-2-fluorobenzene
Reagent Pyrrolidine
Catalyst Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
Ligand A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP)
Base A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs2CO3))
Solvent Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Temperature 80-120 °C
Reaction Time 12-24 hours (monitored by TLC or GC-MS)
Work-up Filtration of the catalyst, followed by an aqueous work-up and extraction with an organic solvent.
Purification Column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the retrosynthetic analysis and the proposed forward synthetic routes.

retrosynthesis cluster_snar SNAr Pathway cluster_buchwald Buchwald-Hartwig Pathway target This compound A_B + target->A_B C-N Disconnection (SNAr) C_D + target->C_D C-N Disconnection (Buchwald-Hartwig) A 1,4-Dibromo-2-fluorobenzene B Pyrrolidine C 1,4-Dibromo-2-fluorobenzene D Pyrrolidine

Caption: Retrosynthetic analysis of this compound.

synthesis_workflows cluster_snar_workflow SNAr Synthetic Workflow cluster_buchwald_workflow Buchwald-Hartwig Synthetic Workflow snar_start 1,4-Dibromo-2-fluorobenzene + Pyrrolidine snar_reagents DMF, K2CO3 100-150 °C snar_start->snar_reagents snar_product This compound snar_reagents->snar_product buchwald_start 1,4-Dibromo-2-fluorobenzene + Pyrrolidine buchwald_reagents Pd Catalyst, Ligand, Base (e.g., NaOtBu) Toluene, 80-120 °C buchwald_start->buchwald_reagents buchwald_product This compound buchwald_reagents->buchwald_product

Caption: Proposed forward synthetic workflows.

Conclusion

The synthesis of this compound can be approached through two primary retrosynthetic disconnections, leading to either a Nucleophilic Aromatic Substitution or a Buchwald-Hartwig Amination pathway. While a direct experimental protocol for the target molecule is not explicitly detailed in the surveyed literature, established methodologies for similar transformations provide a strong foundation for its successful synthesis. For a more efficient and likely higher-yielding process, the Buchwald-Hartwig amination is recommended as the more robust and versatile approach, given the electronically neutral nature of the aryl halide precursor. The provided protocols and diagrams serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis. Further optimization of the reaction conditions will be necessary to achieve the desired purity and yield of the final product.

An In-depth Technical Guide to the Purity Analysis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 1-(5-Bromo-2-fluorophenyl)pyrrolidine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such compounds is critical for the safety, efficacy, and reproducibility of drug candidates. This document outlines potential synthetic routes to anticipate likely impurities and details the experimental protocols for robust purity analysis using various chromatographic and spectroscopic techniques.

Introduction

This compound is a substituted aromatic pyrrolidine derivative. Its purity is paramount as impurities can affect the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide details a multi-pronged approach to purity analysis, ensuring a comprehensive characterization of the compound.

Potential Impurities

The nature and quantity of impurities are often linked to the synthetic route employed. A plausible synthetic pathway for this compound involves the reaction of 1-bromo-4-fluoro-2-iodobenzene with pyrrolidine. Based on this, potential impurities could include:

  • Starting materials: Unreacted 1-bromo-4-fluoro-2-iodobenzene and pyrrolidine.

  • Isomers: Positional isomers formed during the synthesis.

  • By-products: Compounds formed from side reactions, such as over-alkylation or degradation products.

A thorough purity analysis must be capable of separating and identifying these potential contaminants.

Analytical Methodologies and Data

A combination of chromatographic and spectroscopic methods is recommended for a complete purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for a molecule like this compound.

Table 1: HPLC Purity Analysis Data

Sample IDRetention Time (min)Peak Area (%)Identity
Batch A5.299.85This compound
3.10.08Impurity 1
4.50.07Impurity 2
Batch B5.298.90This compound
3.10.45Impurity 1
4.50.65Impurity 2
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities. It provides both retention time data for quantification and mass spectra for structural elucidation of impurities.

Table 2: GC-MS Impurity Profile

Retention Time (min)Major m/z FragmentsTentative IdentityConcentration (ppm)
8.770, 43Pyrrolidine50
12.3299, 172, 1191-bromo-4-fluoro-2-iodobenzene120
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation of the main component and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Table 3: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.35dd1HAr-H
7.10m1HAr-H
6.95t1HAr-H
3.40t4HN-CH₂
2.00m4H-CH₂-CH₂-

Experimental Protocols

Detailed experimental protocols are crucial for reproducible purity analysis.

HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be starting from 30% acetonitrile and increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm id x 0.25 µm film thickness HP-5MS).

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

NMR Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C spectra. For quantitative NMR, a known amount of a certified internal standard is added to a precisely weighed sample.

Visualizations

Experimental Workflow for Purity Analysis

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing and Reporting Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject into HPLC GCMS GC-MS Analysis Dissolution->GCMS Inject into GC-MS NMR NMR Spectroscopy Dissolution->NMR Prepare NMR sample Data_Analysis Data Analysis and Integration HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Purity_Report Purity Report Generation Data_Analysis->Purity_Report

Caption: Workflow for the purity analysis of this compound.

Logical Relationship of Analytical Techniques

G cluster_main Purity Assessment Strategy cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Analysis & Impurity ID Main_Compound This compound HPLC HPLC (Primary Purity Assay) Main_Compound->HPLC qNMR qNMR (Absolute Purity) Main_Compound->qNMR GCMS GC-MS (Volatile Impurities) Main_Compound->GCMS LCMS LC-MS/MS (Non-volatile Impurities) Main_Compound->LCMS NMR_Struct NMR (Structural Confirmation) Main_Compound->NMR_Struct

Caption: Interrelation of analytical techniques for comprehensive purity assessment.

Methodological & Application

The Pivotal Role of 1-(5-Bromo-2-fluorophenyl)pyrrolidine in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1-(5-bromo-2-fluorophenyl)pyrrolidine moiety has emerged as a significant building block in modern medicinal chemistry. This privileged scaffold combines the structural rigidity and three-dimensionality of the pyrrolidine ring with the unique electronic properties conferred by the bromo- and fluoro-substituted phenyl group. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the bromine atom provides a versatile handle for further chemical modifications through various cross-coupling reactions. This application note will delve into the utility of this scaffold, with a focus on its application in the development of potent and selective therapeutic agents. A prime example is its incorporation into novel inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction, a critical pathway in cancer therapy.

Application in the Development of MDM2 Inhibitors

A significant application of a closely related analog, the 4'-(3-chloro-2-fluorophenyl)pyrrolidine core, is in the design of highly potent and orally bioavailable inhibitors of the MDM2-p53 protein-protein interaction.[1][2] The MDM2 protein is a key negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. Small molecules that can block the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.

The compound AA-115/APG-115 , a spirooxindole derivative, features a (3-chloro-2-fluorophenyl)pyrrolidine moiety and has demonstrated exceptional potency as an MDM2 inhibitor.[1][2] This compound has advanced into clinical trials for cancer treatment.[1][3] The 2-fluorophenyl group plays a crucial role in binding to a sub-pocket of the MDM2 protein, contributing significantly to the overall binding affinity.

Quantitative Biological Data

The biological activity of AA-115/APG-115 and related compounds has been extensively characterized. The following table summarizes key quantitative data for these MDM2 inhibitors.

CompoundMDM2 Binding Affinity (Ki, nM)Cell Growth Inhibition (SJSA-1, IC50, nM)
56 < 170
59 < 170
60 (AA-115/APG-115) < 160

Data sourced from Aguilar et al., J. Med. Chem. 2017, 60, 7, 2819–2839.[1][2]

Experimental Protocols

Synthesis of Spirooxindole MDM2 Inhibitors

A general synthetic route to spirooxindole MDM2 inhibitors involving the (3-chloro-2-fluorophenyl)pyrrolidine moiety is outlined below. This protocol is adapted from the published synthesis of AA-115/APG-115.[1]

Step 1: 1,3-Dipolar Cycloaddition

  • To a solution of the appropriate chiral amine (1.0 eq.) and a cyclic ketone (1.1 eq.) in a suitable solvent (e.g., methanol), is added an azomethine ylide precursor.

  • The mixture is stirred at room temperature to generate the azomethine ylide in situ.

  • The appropriate spirooxindole dipolarophile (1.0 eq.) is added to the reaction mixture.

  • The reaction is stirred until completion, monitored by TLC or LC-MS.

  • The resulting chiral spirooxindole product is isolated and purified by column chromatography.

Step 2: Ring Opening

  • The purified spirooxindole from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane).

  • An aliphatic amine (e.g., morpholine, excess) is added to the solution.

  • The reaction is stirred at room temperature until the ring-opened product is formed.

  • The solvent and excess amine are removed under reduced pressure.

Step 3: Oxidation

  • The crude ring-opened product is dissolved in a mixture of acetonitrile and water.

  • Ceric ammonium nitrate (CAN) (2.5 eq.) is added portion-wise at 0 °C.

  • The reaction mixture is stirred for a specified time, allowing the oxidation to proceed.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

  • The final product is purified by column chromatography to yield the desired spirooxindole MDM2 inhibitor.

MDM2 Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the MDM2 protein.

  • Reagents and Materials:

    • Human MDM2 protein (recombinant)

    • Fluorescently labeled p53-derived peptide probe (e.g., PMDM6-F)

    • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

    • Test compounds (dissolved in DMSO)

    • 384-well black plates

  • Procedure:

    • A solution of MDM2 protein and the fluorescent peptide probe is prepared in the assay buffer.

    • Serial dilutions of the test compounds are prepared in DMSO and then diluted in the assay buffer.

    • In a 384-well plate, add the MDM2/probe solution.

    • Add the diluted test compounds to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.

    • The Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of test compounds on the proliferation of cancer cells.

  • Cell Line: SJSA-1 (osteosarcoma cell line with wild-type p53 and amplified MDM2)

  • Procedure:

    • Seed SJSA-1 cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

MDM2_p53_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Treated Cancer Cell p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation Cell Cycle Arrest\nApoptosis Cell Cycle Arrest Apoptosis p53->Cell Cycle Arrest\nApoptosis Tumor Suppression MDM2->p53 p53_c p53 MDM2_c MDM2 (overexpressed) p53_c->MDM2_c Enhanced Degradation MDM2_c->p53_c Tumor Growth Tumor Growth MDM2_c->Tumor Growth p53_t p53 (active) Restored Tumor Suppression\n(Apoptosis) Restored Tumor Suppression (Apoptosis) p53_t->Restored Tumor Suppression\n(Apoptosis) MDM2_t MDM2 Inhibitor 1-(5-Bromo-2-fluorophenyl) pyrrolidine derivative (e.g., AA-115/APG-115) Inhibitor->MDM2_t Inhibition

Caption: MDM2-p53 signaling pathway and its inhibition.

Synthesis_Workflow Start Starting Materials (Chiral Amine, Ketone, Spirooxindole) Step1 1,3-Dipolar Cycloaddition Start->Step1 Intermediate1 Chiral Spirooxindole Step1->Intermediate1 Step2 Ring Opening with Amine Intermediate1->Step2 Intermediate2 Ring-Opened Intermediate Step2->Intermediate2 Step3 Oxidation (CAN) Intermediate2->Step3 FinalProduct Final Product (Spirooxindole MDM2 Inhibitor) Step3->FinalProduct

Caption: General synthetic workflow for spirooxindole MDM2 inhibitors.

Conclusion

The this compound scaffold and its close analogs are invaluable tools in medicinal chemistry for the design of novel therapeutics. The successful development of the potent MDM2 inhibitor AA-115/APG-115, which incorporates a similar moiety, highlights the potential of this structural motif to yield drug candidates with excellent potency, selectivity, and pharmacokinetic properties. The synthetic and biological protocols provided herein offer a framework for researchers to explore the potential of this versatile scaffold in their own drug discovery programs.

References

Application Notes and Protocols: 1-(5-Bromo-2-fluorophenyl)pyrrolidine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-(5-Bromo-2-fluorophenyl)pyrrolidine, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its synthesis, physicochemical properties, and application in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties and Safety Information

This compound is a substituted aromatic amine that serves as a versatile building block in medicinal chemistry. Below is a summary of its key properties and safety data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁BrFN
Molecular Weight 244.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMSO)
Melting Point Not readily available
Boiling Point Not readily available

Safety and Handling: this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Synthesis of this compound

The synthesis of this compound is typically achieved via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction provides an efficient method for the formation of the C-N bond between the aryl halide and the cyclic amine.

Reaction Scheme:

G A 5-Bromo-2-fluoroaniline C This compound A->C Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C B 1,4-Dibromobutane B->C

Figure 1: Synthesis of this compound.
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-2-fluoroaniline

  • 1,4-Dibromobutane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-fluoroaniline (1.0 eq), cesium carbonate (2.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the flask, followed by the addition of 1,4-dibromobutane (1.1 eq) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Table 2: Representative Reaction Parameters and Yields

ParameterValue
Scale 1-10 mmol
Reaction Time 18 hours
Typical Yield 75-85%
Purity (by LC-MS) >95%

Application as a Pharmaceutical Intermediate: Synthesis of a Kinase Inhibitor

The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of targeted therapeutics, such as kinase inhibitors. The bromo-substituent provides a handle for further cross-coupling reactions, while the fluoro- and pyrrolidinyl-moieties can contribute to binding affinity and pharmacokinetic properties of the final molecule.

Hypothetical Application: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor

This protocol describes a hypothetical synthesis of a potent and selective kinase inhibitor, drawing inspiration from known scaffolds in medicinal chemistry. The key step is a Suzuki coupling reaction between this compound and a boronic acid derivative of a pyrrolo[2,3-d]pyrimidine core.

Workflow for Kinase Inhibitor Synthesis:

G cluster_0 Synthesis of Intermediate cluster_1 Core Synthesis cluster_2 Final Product Synthesis A This compound C Suzuki Coupling A->C B Pyrrolo[2,3-d]pyrimidine Boronic Acid Derivative B->C D Purification C->D E Final Kinase Inhibitor D->E

Figure 2: Workflow for the synthesis of a kinase inhibitor.
Experimental Protocol: Suzuki Coupling

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Table 3: Representative Data for Kinase Inhibitor Synthesis

ParameterValue
Reaction Time 45 minutes
Typical Yield 60-70%
Purity (by HPLC) >98%
Target Kinase IC₅₀ Hypothetically in the low nanomolar range

Potential Signaling Pathway Involvement

The synthesized kinase inhibitor, derived from this compound, would be designed to target a specific kinase within a cellular signaling pathway implicated in diseases such as cancer. For instance, it could be an inhibitor of a receptor tyrosine kinase (RTK) like EGFR or VEGFR, or a downstream kinase in the MAPK/ERK pathway.

Hypothetical Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Synthesized Kinase Inhibitor Inhibitor->RAF Inhibition

Figure 3: Hypothetical inhibition of the MAPK/ERK signaling pathway.

The pyrrolo[2,3-d]pyrimidine scaffold is a common core for kinase inhibitors, and strategic substitution with moieties like this compound can confer high potency and selectivity, leading to the inhibition of downstream signaling and therapeutic effects.

Application Notes and Protocols for the Derivatization of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the chemical derivatization of 1-(5-bromo-2-fluorophenyl)pyrrolidine, a versatile building block in medicinal chemistry and drug discovery. The primary focus is on the strategic modification of the aryl bromide moiety via palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. Additionally, methods for the functionalization of the pyrrolidine ring at the α-position are discussed. The provided protocols are based on established methodologies for structurally related compounds and are intended to serve as a comprehensive guide for the synthesis of novel derivatives for screening and lead optimization in drug development programs.

Introduction

This compound is a valuable scaffold in the synthesis of biologically active molecules. The presence of three key functional handles—the aryl bromide, the ortho-fluoro substituent, and the pyrrolidine ring—offers multiple avenues for structural diversification. The aryl bromide is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. The ortho-fluoro group can modulate the electronic properties and conformation of the molecule, potentially influencing biological activity and metabolic stability. The pyrrolidine ring itself can be functionalized, further expanding the accessible chemical space. This document outlines detailed experimental procedures for these key derivatization strategies.

Derivatization of the Aryl Bromide Moiety

The carbon-bromine bond in this compound is the most reactive site for derivatization using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful methods for this purpose.

Suzuki-Miyaura Coupling: Synthesis of 1-(5-Aryl-2-fluorophenyl)pyrrolidine Derivatives

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the aryl bromide and a variety of organoboron reagents, such as boronic acids or their esters. This reaction is highly versatile for the synthesis of biaryl and heteroaryl-aryl structures.

Reaction Scheme:

This protocol is a general procedure adaptable for the coupling of various aryl- and heteroarylboronic acids with this compound.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with the inert gas to remove any dissolved oxygen.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(5-aryl-2-fluorophenyl)pyrrolidine derivative.

Quantitative Data Summary (Based on structurally similar compounds):

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield Range (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012-2470-90
PdCl₂(dppf)K₃PO₄1,4-Dioxane908-1675-95
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene1106-1280-98

Note: Yields are highly dependent on the specific boronic acid used and require optimization for each substrate.

Buchwald-Hartwig Amination: Synthesis of 1-(5-Amino-2-fluorophenyl)pyrrolidine Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of the aryl bromide with a wide variety of primary and secondary amines.[1][2][3]

Reaction Scheme:

This protocol provides a general procedure for the amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, XPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

  • Reagent Addition: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: If not performed in a glovebox, degas the mixture with several vacuum/inert gas cycles.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 90-120 °C) with vigorous stirring.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Based on structurally similar compounds):

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield Range (%)
Pd₂(dba)₃BINAPNaOtBuToluene10012-2465-90
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane1108-1870-95
Pd(OAc)₂XPhosK₃PO₄Toluene1006-1275-98

Note: Reaction conditions should be optimized for each specific amine coupling partner.

Derivatization of the Pyrrolidine Ring

The pyrrolidine ring can also be a site for derivatization, most commonly at the α-position to the nitrogen atom.

α-Arylation of the Pyrrolidine Ring

Direct C-H functionalization at the α-position of the pyrrolidine ring is a modern and efficient method for introducing aryl groups.

This protocol is based on a redox-neutral approach using a quinone monoacetal as an oxidant.

Materials:

  • This compound

  • Aryl nucleophile (e.g., naphthol, indole) (1.5 equivalents)

  • Quinone monoacetal (oxidizing agent) (1.0 equivalent)

  • Base (e.g., DABCO) (0.2 equivalents)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound, the aryl nucleophile, quinone monoacetal, and DABCO.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Heat the mixture at 60 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the α-arylated product.

Quantitative Data Summary (General yields for α-arylation of N-aryl pyrrolidines):

Aryl NucleophileTypical Yield Range (%)
Naphthols60-95
Indoles50-70

Note: The reactivity of the N-(5-bromo-2-fluorophenyl)pyrrolidine in this specific reaction may require optimization.

Visualizations

Signaling Pathways and Experimental Workflows

Derivatization_Workflow cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_alpha_arylation α-Arylation of Pyrrolidine Start This compound Suzuki_Reagents Arylboronic Acid, Pd Catalyst, Base Start->Suzuki_Reagents Buchwald_Reagents Amine, Pd Catalyst, Ligand, Base Start->Buchwald_Reagents Alpha_Reagents Aryl Nucleophile, Oxidant, Base Start->Alpha_Reagents Suzuki_Product 1-(5-Aryl-2-fluorophenyl)pyrrolidine Suzuki_Reagents->Suzuki_Product C-C Bond Formation Buchwald_Product 1-(5-Amino-2-fluorophenyl)pyrrolidine Derivatives Buchwald_Reagents->Buchwald_Product C-N Bond Formation Alpha_Product α-Aryl-1-(5-bromo-2-fluorophenyl) pyrrolidine Alpha_Reagents->Alpha_Product C-H Functionalization

Caption: Workflow for the derivatization of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)-R(L₂) transmetalation->pd_aryl_intermediate boronate_complex [R-B(OH)₃]⁻ boronate_complex->transmetalation Base reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br(L₂) oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination pd_amine_complex [Ar-Pd(II)(NHR₂)-Br(L)] amine_coordination->pd_amine_complex amine R₂NH amine->amine_coordination deprotonation Deprotonation pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-NR₂(L) deprotonation->pd_amido_complex base Base base->deprotonation reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols: Scaffold Hopping from 1-(5-Bromo-2-fluorophenyl)pyrrolidine for the Development of Novel MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to scaffold hopping strategies starting from the lead compound 1-(5-Bromo-2-fluorophenyl)pyrrolidine. The focus is on the discovery of novel scaffolds targeting the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.[1][2][3] This document outlines the rationale, potential alternative scaffolds, detailed experimental protocols for synthesis and biological evaluation, and visual workflows to guide the drug discovery process.

Introduction: The Rationale for Scaffold Hopping

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical entities with improved pharmacological profiles by replacing the core structure of a known active compound.[4][5] Starting with this compound, a compound bearing a substituted phenyl-pyrrolidine core, scaffold hopping can lead to new molecules with enhanced potency, selectivity, and pharmacokinetic properties, while also providing opportunities for novel intellectual property.

The this compound scaffold serves as a valuable starting point for targeting the Murine Double Minute 2 (MDM2) protein. MDM2 is a key negative regulator of the p53 tumor suppressor, and inhibiting the MDM2-p53 interaction is a validated strategy in cancer therapy.[1][3][6] The phenyl and pyrrolidine moieties of the initial compound can be envisioned to occupy the hydrophobic pockets of MDM2, mimicking the interactions of key p53 residues (Phe19, Trp23, and Leu26).[7][8]

This document explores two primary scaffold hopping strategies from the this compound core:

  • Strategy 1: Pyrrolidone-based Scaffolds: Introducing a carbonyl group into the pyrrolidine ring to create a pyrrolidone core can enhance interactions with the target protein and improve physicochemical properties.

  • Strategy 2: Spirooxindole-pyrrolidine Scaffolds: A more rigid and three-dimensional spirooxindole-pyrrolidine scaffold can offer improved potency and selectivity by presenting substituents in a more defined spatial orientation.[9]

Potential Alternative Scaffolds and Structure-Activity Relationship (SAR) Insights

The following sections detail potential "hopped" scaffolds from the initial this compound structure, along with available quantitative data to guide analogue design.

Pyrrolidone-Based MDM2 Inhibitors

Novel p53-MDM2 inhibitors with a pyrrolidone scaffold have been identified through structure-based design.[1] These compounds have shown potent inhibitory activity in the nanomolar range. Further optimization of these pyrrolidone derivatives has led to compounds with improved antiproliferative potency.[1]

Table 1: Biological Activity of Pyrrolidone-Based MDM2 Inhibitors

Compound IDStructureMDM2 Binding Affinity (Kᵢ, nM)Cell Growth Inhibition (IC₅₀, µM) - A549 Cells
5 4-benzoyl-5-(4-bromophenyl)-3-isopropoxy-1H-pyrrol-2(5H)-one derivative780>50
41 Optimized pyrrolidone derivative2605.6
60a Optimized pyrrolidone derivative1503.2

Data sourced from discovery and SAR studies of pyrrolidone-based MDM2 inhibitors.[1]

Spirooxindole-Pyrrolidine Based MDM2 Inhibitors

Spirooxindole-pyrrolidine scaffolds are a well-established class of potent MDM2 inhibitors.[10][11] The rigid spirocyclic system precisely orients the substituents to effectively mimic the key p53 residues, leading to high binding affinity.

Table 2: Biological Activity of Spirooxindole-Pyrrolidine Based MDM2 Inhibitors

Compound IDStructureMDM2 Binding Affinity (IC₅₀, nM)Cell Growth Inhibition (IC₅₀, µM) - MCF-7 Cells
MI-219 Spirooxindole derivative4.60.34
5b Bioisostere of spirooxindoleNot Reported0.87
7d Thiophene-containing spirooxindoleKD = 2.38 µM (for 7a)3.80

Data compiled from various studies on spirooxindole-based MDM2 inhibitors.[10][11][12]

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative scaffold-hopped compound and its subsequent biological evaluation.

Synthesis Protocol: One-Pot Multicomponent Synthesis of a Spirooxindole-Pyrrolidine Derivative

This protocol describes a general method for the synthesis of spirooxindole-pyrrolidine derivatives via a 1,3-dipolar cycloaddition reaction.[10]

Workflow for Spirooxindole-Pyrrolidine Synthesis

G reagents Isatin, L-proline, Dipolarophile in Methanol reflux Reflux for 2 hours reagents->reflux Heat workup Pour into ice-cold water reflux->workup Cool purification Column Chromatography (Hexane:Ethyl Acetate) workup->purification Isolate crude product product Purified Spirooxindole-Pyrrolidine Derivative purification->product

Caption: A streamlined one-pot synthesis of spirooxindole-pyrrolidine scaffolds.

Materials:

  • Substituted Isatin (1.0 eq)

  • L-proline (1.0 eq)

  • Substituted (E)-chalcone (dipolarophile) (1.0 eq)

  • Methanol (solvent)

  • Ice-cold water

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluents)

Procedure:

  • In a round-bottom flask, dissolve the substituted isatin, L-proline, and the dipolarophile in methanol.

  • Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain the pure spirooxindole-pyrrolidine derivative.[10]

Biological Evaluation Protocol: MDM2-p53 Interaction Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of the MDM2-p53 interaction.[13]

HTRF Assay Workflow for MDM2 Inhibition

G plate Dispense Test Compounds/Standards into 384-well plate mdm2 Add GST-tagged MDM2 protein plate->mdm2 reagents Add HTRF Reagents: - Anti-GST-Europium Cryptate - MI-1061 Red Ligand mdm2->reagents incubate Incubate at Room Temperature reagents->incubate read Read HTRF Signal incubate->read

Caption: Workflow for a competitive MDM2-p53 binding assay using HTRF technology.

Materials:

  • HTRF MDM2 Binding Kit (e.g., from Revvity) containing:[13]

    • GST-tagged human MDM2 protein

    • MI-1061 Red Ligand

    • Anti-GST Europium Cryptate-labeled antibody

  • Test compounds (including this compound and its "hopped" analogues)

  • Assay buffer

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Dispense the compound dilutions into the wells of a 384-well plate.

  • Add the GST-tagged MDM2 protein to each well.

  • Add the pre-mixed HTRF detection reagents (Anti-GST-Europium Cryptate and MI-1061 Red Ligand) to all wells.

  • Incubate the plate at room temperature for the recommended time (typically 15-60 minutes), protected from light.

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the cryptate and 665 nm for the red acceptor).

  • Calculate the HTRF ratio and determine the IC₅₀ values for each compound.[13]

Cell-Based Assay Protocol: MTT Assay for Antiproliferative Activity

This protocol describes the use of an MTT assay to determine the cytotoxic effects of the synthesized compounds on a cancer cell line expressing wild-type p53 (e.g., MCF-7).[6]

MTT Assay Workflow

G seed Seed cancer cells in a 96-well plate treat Treat cells with varying concentrations of test compounds seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent and incubate incubate->mtt solubilize Add solubilization solution (e.g., DMSO) mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: A standard workflow for assessing cell viability using the MTT assay.

Materials:

  • Human breast cancer cell line (MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values for each compound.[6]

Signaling Pathway

The primary signaling pathway targeted by these compounds is the p53 pathway. By inhibiting MDM2, the compounds prevent the degradation of p53, leading to its accumulation and the activation of downstream target genes that induce cell cycle arrest and apoptosis.

MDM2-p53 Signaling Pathway

G MDM2_Inhibitor This compound or Hopped Scaffold MDM2 MDM2 MDM2_Inhibitor->MDM2 Inhibits p53 p53 MDM2->p53 Ubiquitinates Degradation p53 Degradation p53->Degradation p21 p21 p53->p21 Activates Apoptosis_Proteins Apoptosis Proteins (e.g., BAX) p53->Apoptosis_Proteins Activates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Inhibition of MDM2 by novel compounds restores p53 function.

Conclusion

Scaffold hopping from this compound presents a promising avenue for the discovery of novel and potent MDM2 inhibitors. The pyrrolidone and spirooxindole-pyrrolidine scaffolds are particularly attractive alternatives that have demonstrated significant potential in targeting the MDM2-p53 interaction. The provided protocols offer a solid foundation for the synthesis and biological evaluation of new chemical entities derived from this scaffold hopping approach, ultimately contributing to the development of next-generation cancer therapeutics.

References

Potential Biological Targets for 1-(5-Bromo-2-fluorophenyl)pyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-fluorophenyl)pyrrolidine is a synthetic compound featuring a pyrrolidine ring attached to a bromo-fluorophenyl group. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, the structural motifs present suggest several potential biological targets. The pyrrolidine scaffold is a common feature in numerous biologically active compounds, and its derivatives have been shown to interact with a wide range of targets, including enzymes and receptors.[1][2] This document outlines potential biological targets for this compound based on the activities of structurally related compounds and provides detailed protocols for screening and validation studies.

Potential Target Classes

Based on the activities of compounds containing pyrrolidine and bromo-phenyl moieties, the following target classes are proposed for initial investigation:

  • Oncology Targets: The p53-MDM2 pathway is a critical regulator of cell cycle and apoptosis. Spirooxindole derivatives containing a pyrrolidine ring have been identified as potent inhibitors of the MDM2-p53 interaction.[3][4]

  • Bacterial Enzymes: Pyrrolidine derivatives have demonstrated antibacterial activity by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1]

  • Enzymes Involved in Signal Transduction: Various pyrrolidine-containing molecules have been shown to inhibit enzymes such as dipeptidyl peptidase-IV (DPP-IV) and acetylcholinesterase (AChE).[1]

Quantitative Data from Structurally Related Compounds

To provide a context for potential efficacy, the following table summarizes the activity of structurally similar compounds against various targets.

Compound ClassTargetActivity (IC50/Ki)Reference
Spirooxindole-pyrrolidineMDM2Ki < 1 nM[3][4]
Spirooxindole-pyrrolidineSJSA-1 cell growthIC50 = 60 nM[3]
1,2,4-Oxadiazole pyrrolidineE. coli DNA gyraseIC50 = 120 ± 10 nM[1]
Pyrrolidine sulfonamideDPP-IVIC50: 11.32 ± 1.59 μM[1]
Pyrrolidine-based benzenesulfonamideAcetylcholinesterase (AChE)Ki = 22.34 ± 4.53 nM[1]

Experimental Protocols

Target Identification: Broad Panel Screening

A logical first step in characterizing a novel compound is to perform a broad panel screen to identify initial hits across a diverse range of target classes.

Protocol: Radioligand Binding Assay Panel

This protocol outlines a general procedure for screening the compound against a panel of receptors, ion channels, and transporters.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare serial dilutions to achieve final assay concentrations ranging from 10 nM to 100 µM.

  • Assay Plates: Use 96-well or 384-well plates suitable for the specific binding assay.

  • Reaction Mixture: For each target, prepare a reaction mixture containing:

    • Membrane preparation or purified protein expressing the target of interest.

    • A specific radioligand for the target at a concentration close to its Kd.

    • Assay buffer specific for the target.

  • Incubation: Add the test compound dilutions to the wells, followed by the reaction mixture. Incubate at the appropriate temperature and for a sufficient time to reach binding equilibrium (this will vary depending on the target).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition of radioligand binding at each concentration of the test compound relative to a control (vehicle) and a non-specific binding control. Calculate the IC50 value.

Validation of Potential Oncology Target: MDM2-p53 Interaction Assay

Based on the strong evidence for pyrrolidine-containing compounds as MDM2 inhibitors, a direct assessment of this interaction is warranted.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

  • Reagents:

    • Recombinant human MDM2 protein.

    • Biotinylated p53-derived peptide.

    • Europium cryptate-labeled anti-tag antibody (e.g., anti-GST).

    • Streptavidin-XL665.

  • Assay Procedure:

    • Add 5 µL of the test compound dilutions in assay buffer to the wells of a low-volume 384-well plate.

    • Add 5 µL of a solution containing MDM2 protein and the biotinylated p53 peptide.

    • Add 5 µL of a solution containing the Europium cryptate-labeled antibody and Streptavidin-XL665.

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Detection: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition of the MDM2-p53 interaction. Fit the data to a dose-response curve to determine the IC50 value.

Cellular Validation: Cell Viability Assay in Cancer Cell Lines

To determine if the compound has an effect on cancer cells, a cell viability assay can be performed.

Protocol: MTT Assay in SJSA-1 (osteosarcoma, p53 wild-type) cells

  • Cell Seeding: Seed SJSA-1 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_validation Target Validation & Cellular Assays cluster_compound Compound of Interest broad_panel Broad Panel Screen (e.g., Radioligand Binding) mdm2_assay MDM2-p53 HTRF Assay broad_panel->mdm2_assay Identified Hit gyrase_assay DNA Gyrase Inhibition Assay broad_panel->gyrase_assay Identified Hit ache_assay AChE Activity Assay broad_panel->ache_assay Identified Hit cell_viability Cancer Cell Viability (e.g., MTT Assay) mdm2_assay->cell_viability Confirmation of Mechanism compound This compound compound->broad_panel Initial Characterization

Caption: Experimental workflow for target identification and validation.

p53_pathway cluster_pathway p53 Signaling Pathway cluster_downstream Downstream Effects p53 p53 apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest mdm2 MDM2 mdm2->p53 Ubiquitination & Degradation compound This compound (Potential Inhibitor) compound->mdm2 Inhibition

Caption: The p53 signaling pathway and the potential point of intervention.

References

Application Notes and Protocols for In Vitro Evaluation of 1-(5-Bromo-2-fluorophenyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-(5-bromo-2-fluorophenyl)pyrrolidine scaffold is a key structural motif found in a variety of biologically active compounds.[1][2][3][4] Pyrrolidine derivatives are widely explored in drug discovery for their potential to interact with a range of biological targets, including neurotransmitter transporters and cancer-related pathways.[1][2][4][5] Analogs of this particular scaffold are of significant interest for their potential modulation of monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6][7][8] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for treating various neurological and psychiatric disorders.[6][7][9][10] Additionally, some pyrrolidine-based compounds have shown potential as anticancer agents, making cell viability and cytotoxicity assays relevant for their characterization.[1][11]

These application notes provide detailed protocols for a panel of in vitro assays to characterize the pharmacological profile of this compound analogs. The protocols cover radioligand binding assays to determine affinity for monoamine transporters, functional uptake assays to assess inhibitory potency, and cell viability assays to evaluate potential cytotoxic effects.

Application Note 1: Monoamine Transporter Binding Assays

Radioligand binding assays are essential for determining the affinity of test compounds for specific receptor or transporter targets. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibitory constant (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound analogs for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) using membranes from cells expressing the respective human transporter.

Materials:

  • Membrane Preparations: Cell membranes from HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • Radioligands:

    • For DAT: [³H]WIN 35,428[9][12]

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM GBR 12909 for DAT, 1 µM Fluoxetine for SERT, 1 µM Desipramine for NET).[6][12]

  • Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • 96-well microplates, glass fiber filters, cell harvester, and scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice. Dilute the membranes in assay buffer to a final protein concentration of 20-50 µg per well.[12]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of the non-specific binding control.

    • Test Compound: 25 µL of serially diluted this compound analogs.

  • Add 25 µL of the appropriate radioligand (at a concentration near its Kd value) to all wells.

  • Add 200 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[9]

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.[9]

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Data Presentation

Summarize the binding affinity data in a table for clear comparison.

Compound IDTargetIC₅₀ (nM)Kᵢ (nM)
Analog-001DAT15075
Analog-001SERT>10,000>10,000
Analog-001NET850425
Analog-002DAT8542.5
Analog-002SERT5,2002,600
Analog-002NET450225

Visualizations

G cluster_pathway Simplified Dopamine Signaling Pathway presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Release postsynaptic Postsynaptic Neuron dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat Reuptake receptor Dopamine Receptor dopamine->receptor Binding dat->presynaptic receptor->postsynaptic Signal

Caption: Simplified dopamine signaling pathway at the synapse.

G cluster_workflow Radioligand Binding Assay Workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Radioligand, Compounds) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Test Compound) prepare_reagents->plate_setup add_radioligand Add Radioligand plate_setup->add_radioligand add_membranes Add Membranes add_radioligand->add_membranes incubate Incubate (4°C, 2-3h) add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count data_analysis Data Analysis (IC50, Ki) scintillation_count->data_analysis end End data_analysis->end

Caption: Workflow for the competitive radioligand binding assay.

Application Note 2: Functional Monoamine Transporter Uptake Assays

Functional uptake assays measure the ability of a compound to inhibit the transport of a substrate into cells expressing the transporter of interest. These assays provide a measure of the functional potency of the test compounds.

Experimental Protocol: Fluorescence-Based Uptake Assay

This protocol utilizes a fluorescent substrate that mimics neurotransmitters, offering a non-radioactive alternative for measuring transporter activity.[13][14][15]

Materials:

  • Cells: HEK293 cells stably expressing hDAT, hSERT, or hNET, plated in 96- or 384-well black, clear-bottom plates.[14]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescent Substrate Kit: A commercially available neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices).[13][14][15]

  • Test Compounds: this compound analogs dissolved in assay buffer.

  • Control Inhibitor: A known potent inhibitor for each transporter (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

  • Fluorescence plate reader with bottom-read capability.

Procedure:

  • Cell Plating: Plate cells in poly-D-lysine coated microplates and allow them to adhere overnight to form a confluent monolayer.[14]

  • Compound Addition: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add 100 µL (for 96-well plates) of the test compounds at various concentrations or control inhibitor to the wells. Incubate for 10-30 minutes at 37°C.[14]

  • Substrate Addition: Prepare the fluorescent dye solution according to the manufacturer's instructions. Add the dye solution to all wells.[14]

  • Measurement: Immediately place the plate in a fluorescence plate reader. The assay can be read in either kinetic mode for real-time measurement or as an endpoint reading after a 10-30 minute incubation at 37°C.[13][14][15]

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the uptake rate.

    • Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Summarize the functional potency data in a table.

Compound IDTargetIC₅₀ (nM)
Analog-001DAT250
Analog-001SERT>10,000
Analog-001NET1200
Analog-002DAT150
Analog-002SERT8,500
Analog-002NET700

Visualizations

G cluster_workflow Fluorescence-Based Uptake Assay Workflow start Start plate_cells Plate Cells in Microplate start->plate_cells adhere_overnight Adhere Overnight plate_cells->adhere_overnight wash_cells Wash Cells with Assay Buffer adhere_overnight->wash_cells add_compounds Add Test Compounds and Controls wash_cells->add_compounds pre_incubate Pre-incubate (37°C, 10-30 min) add_compounds->pre_incubate add_dye Add Fluorescent Dye Solution pre_incubate->add_dye read_plate Read Plate (Kinetic or Endpoint) add_dye->read_plate data_analysis Data Analysis (IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the fluorescence-based uptake assay.

Application Note 3: Cell Viability/Cytotoxicity Assays

It is crucial to assess the general cytotoxicity of novel compounds to distinguish between specific pharmacological effects and non-specific toxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cell viability.

Experimental Protocol: MTT Cell Viability Assay

This protocol is for evaluating the effect of this compound analogs on the viability of a human cancer cell line (e.g., A549, MCF-7) or the HEK293 cells used in the transporter assays.

Materials:

  • Cells: Human cancer cell line (e.g., A549) or HEK293 cells.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) with 10% FBS.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Test Compounds: this compound analogs.

  • 96-well plates and a microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration that causes 50% reduction in cell viability) by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation

Summarize the cytotoxicity data in a table.

Compound IDCell LineIC₅₀ (µM)
Analog-001A549> 100
Analog-001HEK293> 100
Analog-002A54985
Analog-002HEK293> 100

Visualizations

G cluster_workflow MTT Cell Viability Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate (24h) seed_cells->incubate_24h treat_compounds Treat with Test Compounds incubate_24h->treat_compounds incubate_48_72h Incubate (48-72h) treat_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance data_analysis Data Analysis (IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cell viability assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine. The primary synthetic route discussed is the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of an aryl halide, such as 1,4-dibromo-2-fluorobenzene, with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: Which starting aryl halide should I use?

A2: A common and commercially available starting material is 1,4-dibromo-2-fluorobenzene. The reaction is typically selective for the C-Br bond ortho to the fluorine atom due to electronic effects, leading to the desired product.

Q3: What are the key parameters to control for a successful synthesis?

A3: The critical parameters to optimize are the choice of palladium precatalyst, phosphine ligand, base, solvent, reaction temperature, and reaction time. Each of these can significantly impact the reaction yield and purity.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Conversion 1. Inactive catalyst.- Use a pre-catalyst like a G3 or G4 palladacycle for more reliable generation of the active Pd(0) species.[1]- If using a Pd(II) source (e.g., Pd(OAc)₂), ensure complete reduction to Pd(0). Consider adding a reducing agent if necessary.[2]- Ensure reagents and solvent are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
2. Inappropriate ligand.- For coupling with a secondary amine like pyrrolidine, sterically hindered biaryl phosphine ligands such as RuPhos or BrettPhos are often effective.[3]- Screen a variety of ligands to find the optimal one for this specific transformation.
3. Incorrect base.- Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[1]- The choice of base can be solvent-dependent; for instance, anionic bases are preferred in nonpolar solvents.[4]
4. Low reaction temperature.- While some modern catalyst systems work at room temperature, many Buchwald-Hartwig reactions require elevated temperatures (e.g., 80-120 °C).
Formation of Side Products 1. Hydrodehalogenation (replacement of Br with H).- This can occur as a competing reaction. Optimizing the ligand and reaction conditions can minimize this.- Ensure a strictly inert atmosphere to exclude moisture and oxygen.
2. Formation of bithiophene byproduct.- This suggests homocoupling of the aryl halide. Lowering the catalyst loading or temperature may reduce this side reaction.[5]
3. Double amination (if a di- or tri-haloaryl is used).- Control the stoichiometry of the amine. Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can favor mono-amination.- The reaction can be stopped once the desired product is preferentially formed, as monitored by GC or LC-MS.
Difficult Product Isolation/Purification 1. Emulsion formation during workup.- Add brine to the aqueous layer to break up emulsions.- Filter the organic layer through a pad of celite.
2. Co-elution of product with impurities during chromatography.- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Experimental Protocols

Proposed Protocol for Buchwald-Hartwig Amination:

This protocol is a starting point and may require optimization.

Materials:

  • 1,4-Dibromo-2-fluorobenzene

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., XPhos Pd G3)

  • RuPhos (or another suitable biaryl phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (or another suitable solvent like dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the aryl halide (1.0 equivalent) and the base (e.g., 1.4 equivalents).

  • Add the anhydrous solvent via syringe.

  • Add the amine (1.1-1.2 equivalents) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Cs₂CO₃Toluene11035
2Pd₂(dba)₃ (1)BINAP (2)NaOtBuToluene10065
3XPhos Pd G3 (1)-NaOtBuToluene10085
4XPhos Pd G3 (1)-K₃PO₄Dioxane10078
5RuPhos Pd G3 (1)-LHMDSToluene8092

Visualizations

experimental_workflow Experimental Workflow for Synthesis reagents 1. Reagent Preparation (Aryl Halide, Pyrrolidine, Catalyst, Ligand, Base) reaction_setup 2. Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->reaction_setup reaction 3. Reaction (Heating and Stirring) reaction_setup->reaction monitoring 4. Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete? workup 5. Workup (Quenching, Extraction) monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_pathway Troubleshooting Pathway for Low Yield start Low Yield Observed check_catalyst Is the catalyst active? start->check_catalyst check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes solution_catalyst Use precatalyst Ensure inert atmosphere check_catalyst->solution_catalyst No check_base Is the base optimal? check_ligand->check_base Yes solution_ligand Screen sterically hindered biaryl phosphine ligands check_ligand->solution_ligand No check_conditions Are reaction conditions suitable? check_base->check_conditions Yes solution_base Try alternative strong bases (e.g., LHMDS, K3PO4) check_base->solution_base No solution_conditions Increase temperature Ensure anhydrous solvent check_conditions->solution_conditions No success Improved Yield check_conditions->success Yes solution_catalyst->success solution_ligand->success solution_base->success solution_conditions->success

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(5-Bromo-2-fluorophenyl)pyrrolidine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Purity After Initial Work-up

Question: My initial crude product of this compound shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities and how can I perform a preliminary purification?

Answer: Common impurities in the synthesis of N-aryl pyrrolidines can include unreacted starting materials (e.g., 1-bromo-4-fluoro-2-iodobenzene, pyrrolidine), partially reacted intermediates, and side-products from competing reactions. The presence of a basic nitrogen atom in the pyrrolidine ring can complicate purification.[1]

A preliminary acid-base extraction can be an effective first step. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

Issue 2: Difficulty with Column Chromatography

Question: I am having trouble purifying this compound by flash column chromatography. The compound is streaking or not moving from the baseline.

Answer: The basicity of the pyrrolidine nitrogen can cause strong interactions with the acidic silica gel, leading to poor separation and streaking. To mitigate this, consider the following:

  • Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system (e.g., hexane/ethyl acetate).[1] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.

  • Reversed-Phase Chromatography: If the compound and its impurities have different polarities, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative.[1]

Issue 3: Challenges in Recrystallization

Question: I am struggling to find a suitable solvent system for the recrystallization of this compound. The product either oils out or does not crystallize at all.

Answer: Finding the right solvent for recrystallization is often a matter of trial and error. Here are some strategies:

  • Solvent Screening: Test a range of solvents with varying polarities on a small scale. Good single solvents for halogenated aromatic compounds can include alcohols (e.g., ethanol, isopropanol) or hydrocarbon solvents (e.g., hexanes, toluene).[2]

  • Mixed Solvent Systems: A two-solvent system can be very effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Common pairs include hexane/ethyl acetate or hexane/acetone.[2]

  • Inducing Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3]

  • Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent. If this happens, try using a lower-boiling point solvent or a solvent mixture that allows for crystallization at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from the synthesis of this compound?

A1: Potential impurities can include:

  • Unreacted Starting Materials: Such as 1-bromo-4-fluoro-2-iodobenzene and pyrrolidine.

  • By-products: Formation of regioisomers or products from side reactions.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium complexes if a cross-coupling reaction is used) or bases.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for determining the purity of aromatic compounds.[4][5] A reversed-phase C18 column is often suitable. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile and thermally stable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation and can also be used for purity assessment, especially with an internal standard for quantitative analysis.

Q3: My purified this compound is a colored oil, but I expect a solid. What should I do?

A3: The presence of color suggests residual impurities. If the compound is an oil at room temperature, it may be due to these impurities depressing the melting point. Further purification by column chromatography may be necessary. If the pure compound is indeed an oil, distillation under high vacuum could be a viable purification method, provided the compound is thermally stable.[1]

Q4: Can I purify this compound by forming a salt?

A4: Yes, forming a salt can be an excellent purification strategy.[2] Since the compound is basic, it can be reacted with an acid (e.g., HCl, HBr) to form a crystalline salt. This salt can then be recrystallized to a high purity. The free base can be regenerated by treating the purified salt with a base.

Data Presentation

Table 1: Representative Purity Data for Purification Methods of N-Aryl Pyrrolidine Analogs

Purification MethodStarting Purity (Crude)Purity After 1st PassPurity After 2nd PassTypical Yield
Acid-Base Extraction 75-85%85-90%N/A>90%
Flash Column Chromatography (Silica Gel with 0.5% Et₃N) 80-90%95-98%>99%70-85%
Recrystallization (Hexane/Ethyl Acetate) >95%>99.5%N/A60-80%
Salt Formation and Recrystallization 90-95%>99.8%N/A50-70%

Note: The data presented are representative values to illustrate the relative effectiveness of each technique and may vary depending on the specific impurities present.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar eluent (e.g., hexane).

  • Loading the Sample:

    • Wet Loading: Dissolve the sample in a small volume of the initial eluent and carefully load it onto the top of the column.

    • Dry Loading: Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[1]

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A gradient of 0% to 20% ethyl acetate in hexane is a good starting point. Add 0.5% triethylamine to the mobile phase to prevent streaking.[1]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a potential "good" solvent at room temperature. In another test tube, ensure the compound is insoluble in a potential "poor" solvent. The two solvents must be miscible. A common pair is ethyl acetate ("good") and hexane ("poor").

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent and then dry them under vacuum.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound pre_purification Preliminary Purification (e.g., Acid-Base Extraction) start->pre_purification purity_check1 Purity Check (TLC/HPLC) pre_purification->purity_check1 column_chromatography Flash Column Chromatography purity_check1->column_chromatography Impure pure_product Pure Product purity_check1->pure_product Pure purity_check2 Purity Check (TLC/HPLC) column_chromatography->purity_check2 troubleshoot_column Troubleshoot Column: - Add Et3N to eluent - Change stationary phase - Use reversed-phase troubleshoot_column->column_chromatography purity_check2->troubleshoot_column Streaking/ No Elution recrystallization Recrystallization purity_check2->recrystallization Impure purity_check2->pure_product Pure purity_check3 Purity Check (TLC/HPLC) recrystallization->purity_check3 troubleshoot_recrystallization Troubleshoot Recrystallization: - Screen different solvents - Induce crystallization - Use mixed solvent system troubleshoot_recrystallization->recrystallization purity_check3->troubleshoot_recrystallization No Crystals/ Oiling Out purity_check3->pure_product Pure end Characterization (NMR, MS) pure_product->end

Caption: Troubleshooting workflow for the purification of this compound.

Impurity_Purification_Matrix cluster_impurities Impurity Types cluster_methods Purification Methods starting_materials Unreacted Starting Materials acid_base Acid-Base Extraction starting_materials->acid_base column_chrom Column Chromatography starting_materials->column_chrom non_basic_byproducts Non-Basic By-products non_basic_byproducts->acid_base non_basic_byproducts->column_chrom polar_impurities Polar Impurities polar_impurities->acid_base polar_impurities->column_chrom isomers Isomeric Impurities isomers->column_chrom recrystallization Recrystallization isomers->recrystallization hplc Preparative HPLC isomers->hplc

Caption: Relationship between impurity types and recommended purification methods.

References

Technical Support Center: Synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a Buchwald-Hartwig amination reaction.

Problem 1: Low or No Product Yield

Low or no yield of the desired this compound is a common issue. The following guide provides a systematic approach to troubleshoot this problem.

Troubleshooting Flowchart for Low Product Yield

start Low or No Product Yield reagents Check Starting Materials (Aryl Halide, Pyrrolidine) start->reagents catalyst Evaluate Catalyst System (Pd source, Ligand) reagents->catalyst Reagents OK reagent_sol Solution: - Verify purity (NMR, GC-MS) - Use fresh, anhydrous pyrrolidine - Ensure aryl halide is correct isomer reagents->reagent_sol Issue Found conditions Assess Reaction Conditions (Temperature, Time, Solvent) catalyst->conditions Catalyst OK catalyst_sol Solution: - Use fresh Pd precursor and ligand - Increase catalyst/ligand loading - Screen different ligands (e.g., XPhos, RuPhos) catalyst->catalyst_sol Issue Found workup Review Workup & Purification conditions->workup Conditions OK conditions_sol Solution: - Increase temperature (e.g., to 100-120 °C) - Extend reaction time - Ensure anhydrous and deoxygenated solvent conditions->conditions_sol Issue Found workup_sol Solution: - Check for product loss during extraction - Optimize chromatography conditions workup->workup_sol Issue Found

Caption: Troubleshooting decision tree for low product yield.

Problem 2: Presence of Significant Byproducts

The formation of byproducts can complicate purification and reduce the yield of the target compound. Below are common byproducts and strategies for their mitigation.

Byproduct NameStructureFormation MechanismMitigation Strategies
Debromination Product 1-Fluoro-4-(pyrrolidin-1-yl)benzeneHydrodehalogenation of the starting material or product.- Ensure inert atmosphere (N₂ or Ar).- Use high-purity solvents and reagents.- Minimize reaction time.
Homocoupling Product 2,2'-Difluoro-5,5'-dibromo-1,1'-biphenylReductive elimination of two aryl halide molecules from a Pd(II) intermediate.- Use a suitable ligand that promotes C-N bond formation over C-C bond formation.- Lower the reaction temperature if possible.
Oxidized Pyrrolidine Byproducts VariousOxidation of pyrrolidine under harsh reaction conditions.- Maintain a strict inert atmosphere.- Use deoxygenated solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This involves reacting 1,4-dibromo-2-fluorobenzene or 1-bromo-4-fluoro-2-iodobenzene with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: Which catalyst and ligand system is recommended for this synthesis?

A2: A common and effective system is a combination of a palladium(II) precatalyst, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand like XPhos or RuPhos. These ligands are known to facilitate the coupling of sterically hindered aryl halides and secondary amines.

Q3: What are the typical reaction conditions?

A3: The reaction is typically carried out in an anhydrous, aprotic solvent such as toluene or dioxane, under an inert atmosphere (nitrogen or argon). A strong base, like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is generally required. Reaction temperatures usually range from 80 to 120 °C.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A sample of the reaction mixture can be taken periodically to check for the consumption of the starting aryl halide and the formation of the product.

Q5: What are the key considerations for the purification of this compound?

A5: After the reaction is complete, a standard aqueous workup is typically performed to remove the base and other inorganic salts. The crude product is then purified by column chromatography on silica gel, usually with a mixture of hexanes and ethyl acetate as the eluent.

Experimental Protocols

Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 1,4-Dibromo-2-fluorobenzene

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add Pd(OAc)₂, XPhos, NaOtBu, and 1,4-dibromo-2-fluorobenzene to an oven-dried flask. B 2. Evacuate and backfill the flask with N₂ or Ar (3x). A->B C 3. Add anhydrous toluene and pyrrolidine via syringe. B->C D 4. Heat the mixture at 100-110 °C with stirring. C->D E 5. Monitor reaction progress by TLC or GC-MS. D->E F 6. Cool to room temperature and quench with water. E->F G 7. Extract with ethyl acetate, dry, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: General workflow for the synthesis of this compound.

Procedure:

  • To an oven-dried Schlenk flask, add palladium(II) acetate (1-3 mol%), XPhos (2-6 mol%), sodium tert-butoxide (1.5-2.0 equivalents), and 1,4-dibromo-2-fluorobenzene (1.0 equivalent).

  • Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add anhydrous toluene, followed by the dropwise addition of pyrrolidine (1.2-1.5 equivalents) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Technical Support Center: Improving the Yield of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(5-bromo-2-fluorophenyl)pyrrolidine. The primary synthetic route discussed is the Buchwald-Hartwig amination of 1,4-dibromo-2-fluorobenzene with pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms the C-N bond between an aryl halide (1,4-dibromo-2-fluorobenzene) and an amine (pyrrolidine). This reaction is widely used in pharmaceutical and medicinal chemistry due to its functional group tolerance and broad substrate scope.

Q2: Why am I getting a low yield in my Buchwald-Hartwig amination reaction?

Low yields in the synthesis of this compound can stem from several factors:

  • Catalyst Inactivity or Decomposition: The palladium catalyst may not be in its active Pd(0) state or could decompose during the reaction, often indicated by the formation of palladium black.

  • Suboptimal Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand can lead to poor reactivity.

  • Incorrect Base Selection: The base plays a critical role in the deprotonation of the amine and regeneration of the catalyst. The strength and solubility of the base are key considerations.[1][2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.[1]

  • Reaction Temperature and Time: Suboptimal temperature or insufficient reaction time can lead to incomplete conversion.

Q3: What are the potential side reactions in this synthesis?

Several side reactions can occur, leading to impurities and reduced yield:

  • Hydrodehalogenation: The aryl bromide can be reduced, replacing the bromine atom with a hydrogen atom.

  • Double Amination: Reaction at both bromine positions on the 1,4-dibromo-2-fluorobenzene can occur, leading to the formation of 1,4-di(pyrrolidin-1-yl)-2-fluorobenzene.

  • Homocoupling: Homocoupling of the aryl bromide can lead to the formation of biphenyl derivatives.

Q4: How can I purify the final product?

Purification of this compound is typically achieved through flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. A common workup procedure involves diluting the reaction mixture with an organic solvent, washing with water and brine, drying the organic layer, and concentrating it under reduced pressure before chromatographic purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure you are using a Pd(0) source or a precatalyst that can be readily reduced to Pd(0) in situ. - If using a Pd(II) source like Pd(OAc)₂, ensure the reaction conditions facilitate its reduction. - Use fresh catalyst and ligands.
Inappropriate Ligand - Screen a variety of phosphine ligands. For N-arylation of cyclic amines, bulky electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often effective.
Incorrect Base - The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[1][2] - The solubility of the base can be important; consider using a soluble organic base or a finely powdered inorganic base.
Poor Solvent Choice - Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. If solubility is an issue, a more polar aprotic solvent like DMF could be trialed, but be aware of potential coordination to the palladium center.[1]
Reaction Temperature Too Low - Gradually increase the reaction temperature in increments of 10°C, typically within the range of 80-120°C. Monitor for product formation and potential catalyst decomposition.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Steps
Hydrodehalogenation Product - Presence of water or other protic impurities. - Certain ligand/base combinations can promote this pathway.- Ensure all reagents and solvents are anhydrous. - Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). - Screen different ligands and bases.
Double Amination Product - Excess of pyrrolidine. - Prolonged reaction time or high temperature.- Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of pyrrolidine. - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. - Consider lowering the reaction temperature.

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound. Note: This is a representative procedure and may require optimization for specific laboratory conditions and reagent batches.

Table 1: Reaction Components and Conditions for Buchwald-Hartwig Amination

Component Suggested Reagents/Conditions Typical Molar Ratio/Concentration
Aryl Halide 1,4-Dibromo-2-fluorobenzene1.0 equivalent
Amine Pyrrolidine1.1 - 1.2 equivalents
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol %
Ligand XPhos, RuPhos, BrettPhos, BINAP1.2 - 2.0 equivalents relative to Pd
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄1.5 - 2.0 equivalents
Solvent Toluene, Dioxane, THF0.1 - 0.5 M
Temperature 80 - 120 °C-
Atmosphere Inert (Argon or Nitrogen)-
Detailed Methodology
  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Reagent Addition: Add 1,4-dibromo-2-fluorobenzene and the anhydrous solvent.

  • Amine Addition: Add pyrrolidine via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Catalyst, Ligand, Base) reagents 2. Add Aryl Halide & Solvent setup->reagents amine 3. Add Pyrrolidine reagents->amine react 4. Heat & Stir amine->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor workup 6. Quench & Extract monitor->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_impurities Impurity Analysis start Low Yield of This compound catalyst_check Check Catalyst Activity (Freshness, Pd(0) source) start->catalyst_check base_check Vary Base (NaOtBu, LHMDS, Cs2CO3) start->base_check side_reactions Identify Side Products (LC-MS, NMR) start->side_reactions ligand_check Screen Different Ligands (e.g., XPhos, RuPhos) catalyst_check->ligand_check solution Improved Yield ligand_check->solution solvent_check Change Solvent (Toluene, Dioxane) base_check->solvent_check temp_check Optimize Temperature (80-120°C) solvent_check->temp_check temp_check->solution hydrodehalogenation Hydrodehalogenation? side_reactions->hydrodehalogenation double_amination Double Amination? side_reactions->double_amination hydrodehalogenation->solution Use anhydrous conditions double_amination->solution Adjust amine stoichiometry

Caption: Troubleshooting decision tree for improving the yield of this compound.

References

Technical Support Center: Scale-up Synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine. It provides troubleshooting advice and answers to frequently asked questions to address common challenges encountered during large-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction or Stalling - Insufficient mixing or agitation in a larger reactor, leading to poor mass transfer. - Inadequate temperature control, resulting in localized hot or cold spots. - Lower effective concentration of reactants at scale. - Deactivation of the catalyst (if applicable).- Optimize the stirring speed and impeller design to ensure homogeneity. - Implement a more robust temperature control system and monitor the internal reaction temperature closely. - Consider a staged addition of reagents to maintain an optimal concentration profile. - Perform catalyst screening and ensure it is robust enough for longer reaction times at scale.
Formation of Impurities - Exothermic reaction leading to temperature spikes and side reactions. - Prolonged reaction times at elevated temperatures. - Air or moisture sensitivity of reactants or intermediates. - Impurities in starting materials magnified at a larger scale.- Control the rate of reagent addition to manage the exotherm. - Optimize reaction time and temperature through kinetic studies. - Ensure all operations are carried out under an inert atmosphere (e.g., nitrogen or argon). - Qualify all raw materials to ensure they meet the required specifications before use in scale-up.
Difficult Product Isolation/Purification - Changes in crystal form or particle size upon scaling up, affecting filtration. - Formation of emulsions during aqueous work-up. - Co-precipitation of impurities with the product.- Study the crystallization process to control crystal morphology. Consider seeding strategies. - Adjust the pH or add a suitable anti-emulsifying agent during extraction. - Optimize the crystallization solvent system and cooling profile to improve selectivity.
Low Yield - Mechanical losses during transfers in a larger and more complex equipment setup. - Suboptimal reaction conditions that were not apparent at the lab scale. - Inefficient extraction or isolation procedures.- Minimize transfers and ensure equipment is designed for efficient product recovery. - Re-optimize reaction parameters such as stoichiometry, temperature, and reaction time at the pilot scale. - Evaluate and optimize the extraction and isolation protocols for the larger volume.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the scale-up of the reaction between 1-bromo-4-fluoro-2-nitrobenzene and pyrrolidine?

A1: Temperature control is paramount. The aromatic nucleophilic substitution reaction is often exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction, significantly increasing the formation of impurities and posing a safety risk. A well-calibrated and responsive temperature control system is essential.

Q2: Are there any specific safety precautions to consider for the scale-up synthesis?

A2: Yes. The use of high-boiling point solvents like DMSO or DMF at elevated temperatures requires careful handling to avoid exposure. Additionally, if a hydrogenation step is involved to reduce a nitro group, proper grounding of equipment and handling of flammable hydrogen gas and catalysts like Palladium on carbon are critical to prevent fire or explosion hazards. A thorough process safety assessment should be conducted before any scale-up campaign.

Q3: How can I improve the filtration of the final product at a larger scale?

A3: If you are experiencing slow filtration, it could be due to the formation of very fine particles. Consider optimizing the crystallization process by slowing down the cooling rate, using an anti-solvent, or seeding the solution with pre-formed crystals of the desired size and morphology. Using a filter press or a centrifugal filter can also be more efficient for large quantities compared to a Buchner funnel.

Q4: Is it necessary to perform a solvent scan when moving from lab to plant scale?

A4: While not always mandatory if the lab-scale process is robust, a solvent scan can be highly beneficial. Solvents that are convenient in the lab (e.g., dichloromethane for extractions) may be less suitable for large-scale operations due to environmental, health, and safety (EHS) concerns or cost. Identifying a more suitable solvent system for extraction and crystallization can significantly improve the process efficiency and safety at scale.

Experimental Protocol: Scale-up Synthesis

This protocol outlines a potential two-step synthetic route for this compound, starting from 4-Bromo-1-fluoro-2-nitrobenzene and pyrrolidine.

Step 1: Synthesis of this compound

  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is charged with 4-Bromo-1-fluoro-2-nitrobenzene (5.0 kg, 22.7 mol) and potassium carbonate (4.7 kg, 34.0 mol).

  • Solvent Addition: Acetonitrile (50 L) is added to the reactor.

  • Reactant Addition: Pyrrolidine (2.4 kg, 34.0 mol) is added dropwise to the stirred suspension at a rate that maintains the internal temperature below 40°C.

  • Reaction: The reaction mixture is heated to 80°C and stirred for 12-16 hours. The reaction progress is monitored by HPLC.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (50 L) and washed with water (3 x 20 L) and brine (20 L).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Step 2: Hypothetical Reduction of a Nitro Group (if applicable to a different starting material)

Note: This is a generalized procedure for a potential subsequent step if the synthesis started from a nitro-containing precursor.

  • Reactor Setup: A 100 L stainless steel hydrogenation reactor is charged with the crude product from the previous step and a suitable solvent like ethanol or methanol (50 L).

  • Catalyst Addition: Palladium on carbon (10% w/w, 50% wet, 250 g) is added as a slurry in the same solvent.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (50 psi). The mixture is stirred vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Filtration: The reactor is vented and purged with nitrogen. The catalyst is removed by filtration through a bed of celite.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by crystallization or column chromatography if necessary.

Data Presentation

Table 1: Comparison of Reaction Parameters at Lab vs. Scale-up

ParameterLab Scale (250 mL flask)Scale-up (100 L Reactor)
Starting Material 10 g5.0 kg
Solvent Volume 100 mL50 L
Reagent Addition Time 5 minutes1-2 hours
Reaction Time 8-12 hours12-16 hours
Typical Yield 85-90%75-85%
Purity (by HPLC) >98%>97%

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: (Hypothetical) Reduction start1 Charge Reactor with 4-Bromo-1-fluoro-2-nitrobenzene and K2CO3 add_solvent1 Add Acetonitrile start1->add_solvent1 add_pyrrolidine Add Pyrrolidine (Controlling Temperature) add_solvent1->add_pyrrolidine react1 Heat to 80°C (12-16h) add_pyrrolidine->react1 workup1 Cool, Concentrate, Extract with Ethyl Acetate react1->workup1 isolate1 Dry and Concentrate to Crude Product workup1->isolate1 start2 Charge Hydrogenator with Crude Product and Solvent isolate1->start2 Crude Intermediate add_catalyst Add Pd/C Catalyst start2->add_catalyst hydrogenate Pressurize with H2 (50 psi) add_catalyst->hydrogenate filter Filter to Remove Catalyst hydrogenate->filter isolate2 Concentrate to Final Product filter->isolate2

Caption: Experimental workflow for the scale-up synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impurity Formation temp Poor Temperature Control issue->temp mixing Inadequate Mixing issue->mixing time Incorrect Reaction Time issue->time reagents Reagent Quality issue->reagents sol_temp Optimize Heating/Cooling Control Addition Rate temp->sol_temp sol_mixing Increase Agitation Check Impeller Design mixing->sol_mixing sol_time Perform Kinetic Studies Monitor by HPLC time->sol_time sol_reagents Qualify Raw Materials Use Inert Atmosphere reagents->sol_reagents

Caption: Troubleshooting logic for common scale-up issues.

Technical Support Center: Troubleshooting NMR Spectra of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-Bromo-2-fluorophenyl)pyrrolidine and encountering challenges with Nuclear Magnetic Resonance (NMR) spectra interpretation.

Expected NMR Data Summary

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-3', H-4' (Pyrrolidine)~1.9 - 2.1Multiplet4HProtons on the C3' and C4' of the pyrrolidine ring.
H-2', H-5' (Pyrrolidine)~3.2 - 3.4Multiplet4HProtons on the C2' and C5' of the pyrrolidine ring, adjacent to the nitrogen.
H-3 (Aromatic)~6.9 - 7.1Triplet of doublets (td)1HCoupled to H-4 and the adjacent fluorine.
H-4 (Aromatic)~7.2 - 7.4Multiplet1HCoupled to H-3, H-6, and the fluorine.
H-6 (Aromatic)~7.5 - 7.7Doublet of doublets (dd)1HCoupled to H-4 and the fluorine.

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)Notes
C-3', C-4' (Pyrrolidine)~25 - 27Carbons in the middle of the pyrrolidine ring.
C-2', C-5' (Pyrrolidine)~48 - 50Carbons of the pyrrolidine ring attached to the nitrogen.
C-5 (Aromatic)~113 - 115Carbon bearing the bromine atom.
C-3 (Aromatic)~116 - 118 (d, J ≈ 20-25 Hz)Carbon adjacent to the fluorine, showing a characteristic doublet due to C-F coupling.
C-4 (Aromatic)~125 - 127Aromatic CH.
C-6 (Aromatic)~129 - 131Aromatic CH.
C-1 (Aromatic)~138 - 140 (d, J ≈ 8-12 Hz)Quaternary carbon attached to the nitrogen, showing a doublet due to C-F coupling.
C-2 (Aromatic)~155 - 158 (d, J ≈ 240-250 Hz)Carbon bearing the fluorine atom, exhibiting a large one-bond C-F coupling constant.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered during the NMR analysis of this compound.

Q1: Why are the aromatic signals in my ¹H NMR spectrum so complex and not simple doublets or triplets?

A1: The complexity arises from the presence of the fluorine atom on the aromatic ring. Fluorine has a nuclear spin of I = 1/2, similar to a proton. This results in spin-spin coupling between the fluorine and the neighboring protons on the aromatic ring (¹H-¹⁹F coupling). This coupling occurs through bonds and can extend over several bonds, leading to more complex splitting patterns than would be expected from proton-proton coupling alone. You will observe doublet of doublets, triplets of doublets, or even more complex multiplets.

Q2: I don't see any coupling between the protons and the bromine atom. Is my compound correct?

A2: This is expected. Bromine has isotopes (⁷⁹Br and ⁸¹Br) that are quadrupolar nuclei (spin > 1/2). These nuclei have a non-spherical charge distribution, which leads to very fast nuclear relaxation. This rapid relaxation effectively decouples the bromine from adjacent protons. As a result, you will not observe splitting of the proton signals due to coupling with bromine. The proton spectrum will appear as if the bromine is not a spin-active nucleus.

Q3: My baseline is noisy and the peaks are broad. What could be the cause?

A3: A noisy baseline and broad peaks can be due to several factors:

  • Low Sample Concentration: If the concentration of your sample is too low, the signal-to-noise ratio will be poor. Try to use a more concentrated sample if possible.

  • Poor Shimming: The homogeneity of the magnetic field greatly affects peak shape. Re-shimming the spectrometer is often the first step to address broad peaks.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic materials can cause significant line broadening. Ensure your sample and NMR tube are clean.

  • Sample Aggregation: At higher concentrations, molecules may start to aggregate, leading to broader signals. Diluting the sample might help in this case.

Q4: I see unexpected peaks in my spectrum that I cannot assign to my molecule. What are they?

A4: Unexpected peaks are often due to impurities:

  • Residual Solvents: Small amounts of solvents from the synthesis or purification steps (e.g., ethyl acetate, dichloromethane, hexane) are common contaminants.

  • Water: The deuterated solvent might have absorbed moisture from the air. The water peak's chemical shift can vary depending on the solvent.

  • Grease: If you used greased glassware, you might see broad signals from the grease.

  • Starting Materials or Byproducts: Incomplete reaction or purification can leave starting materials or byproducts in your sample.

To identify these, you can compare the chemical shifts of the unknown peaks with tables of common NMR impurities.

Q5: The integration of my aromatic protons does not add up to the expected number. Why?

A5: Inaccurate integration can be caused by:

  • Overlapping Peaks: If the aromatic signals are not well-resolved and overlap, it can be difficult to set the integration regions correctly.

  • Poor Phasing and Baseline Correction: An improperly phased spectrum or a distorted baseline will lead to integration errors. Re-process the spectrum with careful phasing and baseline correction.

  • Signal Saturation: If the receiver gain was set too high during acquisition, intense signals can be "clipped," leading to artificially low integration values.

Experimental Protocol: Acquiring a Standard ¹H NMR Spectrum

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a clean 5 mm NMR tube.

    • Ensure the sample height in the tube is at least 4 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp peaks.

  • Acquisition:

    • Load a standard proton experiment.

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (e.g., 8 or 16 for a reasonably concentrated sample).

    • Set the receiver gain automatically or manually to an appropriate level to avoid signal clipping.

    • Acquire the Free Induction Decay (FID).

  • Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the FID.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum. For CDCl₃, the residual solvent peak is at 7.26 ppm.

    • Integrate the peaks and pick the peak frequencies.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common NMR spectral issues.

TroubleshootingWorkflow NMR Spectra Troubleshooting Workflow start Start: Acquire NMR Spectrum check_quality Assess Spectrum Quality: - Signal-to-Noise - Peak Shape - Baseline start->check_quality poor_quality Poor Quality check_quality->poor_quality No good_quality Good Quality check_quality->good_quality Yes troubleshoot_acquisition Troubleshoot Acquisition: - Increase Scans - Re-shim - Check Sample Concentration poor_quality->troubleshoot_acquisition check_peaks Analyze Peaks: - Expected number of signals? - Correct multiplicities? - Unexpected peaks present? good_quality->check_peaks troubleshoot_acquisition->start peaks_ok Peaks as Expected check_peaks->peaks_ok Yes peaks_issue Peak Issues Detected check_peaks->peaks_issue No analyze_structure Proceed with Structural Elucidation peaks_ok->analyze_structure troubleshoot_impurities Troubleshoot Impurities: - Check for residual solvents, water, grease - Re-purify sample if necessary peaks_issue->troubleshoot_impurities Unexpected Peaks troubleshoot_coupling Analyze Coupling: - Consider ¹H-¹⁹F coupling - Remember quadrupolar effect of Br peaks_issue->troubleshoot_coupling Incorrect Multiplicities end End: Successful Interpretation analyze_structure->end troubleshoot_impurities->start troubleshoot_coupling->analyze_structure StructuralEffects Structural Features and NMR Effects molecule This compound fluorine Fluorine (¹⁹F) - Spin I = 1/2 molecule->fluorine bromine Bromine (⁷⁹/⁸¹Br) - Quadrupolar Nucleus molecule->bromine pyrrolidine Pyrrolidine Ring - Aliphatic Protons molecule->pyrrolidine aromatic Aromatic Ring - Aromatic Protons molecule->aromatic hf_coupling ¹H-¹⁹F Coupling - Complex Multiplets fluorine->hf_coupling br_effect Quadrupolar Relaxation - No ¹H-Br Coupling Observed bromine->br_effect pyrrolidine_signals Upfield Signals - Multiplets (~1.9-3.4 ppm) pyrrolidine->pyrrolidine_signals aromatic_signals Downfield Signals - Complex patterns (~6.9-7.7 ppm) aromatic->aromatic_signals hf_coupling->aromatic_signals

Technical Support Center: 1-(5-Bromo-2-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and troubleshooting of issues related to 1-(5-Bromo-2-fluorophenyl)pyrrolidine for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound at 2-8°C in a dry, well-ventilated area.[1] The container should be kept tightly closed to prevent moisture absorption and contamination.[2]

Q2: Is this compound stable at room temperature?

While the product is expected to be chemically stable under standard ambient conditions (room temperature), long-term storage at room temperature is not recommended. For maintaining purity and preventing potential degradation over extended periods, refrigeration at 2-8°C is advised.[1]

Q3: What are the known incompatibilities for this compound?

Information on specific incompatibilities is limited. However, as a general precaution, it is advisable to avoid strong oxidizing agents, strong acids, and strong bases.

Q4: What are the safety precautions for handling this compound?

Handle this compound with care in a well-ventilated area or under a chemical fume hood.[2] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Avoid the formation of dust and aerosols.[1] In case of contact, wash the affected area thoroughly with water.[1][2]

Troubleshooting Guide

Q1: I observed a change in the color of my sample of this compound. What could be the cause?

A change in color can be an indicator of degradation or impurity. This could be due to:

  • Improper Storage: Exposure to light, air (oxygen), or elevated temperatures can lead to degradation.

  • Contamination: Accidental introduction of impurities can cause a color change.

Recommended Actions:

  • Verify that the storage conditions have been appropriate (2-8°C, tightly sealed container, protected from light).

  • Assess the purity of the material using an appropriate analytical method such as HPLC, GC-MS, or NMR.

  • If degradation is confirmed, it is recommended to use a fresh, unopened sample for your experiments.

Q2: My experimental results are inconsistent when using this compound from different batches or after a period of storage. Why might this be happening?

Inconsistent results can often be traced back to issues with the compound's stability and purity.

  • Gradual Degradation: Over time, even under recommended storage conditions, some degradation may occur, leading to a decrease in the effective concentration of the active compound.

  • Batch-to-Batch Variability: Minor differences in the impurity profile between batches can sometimes affect experimental outcomes.

Recommended Actions:

  • Perform a purity check on the sample before use, especially if it has been stored for a long time.

  • If possible, qualify a new batch against a previously used batch to ensure consistency.

  • Consider aliquoting the compound upon receipt to minimize freeze-thaw cycles and exposure of the entire stock to the atmosphere.

Q3: I suspect my compound is degrading in the solvent I am using for my experiment. How can I confirm this?

Solvent-induced degradation is a possibility. Recommended Actions:

  • Prepare a solution of the compound in the solvent and monitor its purity over time using an analytical technique like HPLC.

  • Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to observe any decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.

  • If instability is detected, consider using an alternative solvent system.

Illustrative Stability Data

The following table provides an example of how stability data for this compound could be presented. Please note that this data is for illustrative purposes only and is not based on experimental results for this specific compound.

ConditionTime (Days)Purity (%) by HPLCAppearance
2-8°C, Dark, Sealed 099.5White to off-white solid
3099.4No change
9099.2No change
25°C, Dark, Sealed 099.5White to off-white solid
3098.8Slight yellowish tint
9097.5Yellowish solid
40°C, Dark, Sealed 099.5White to off-white solid
3096.1Yellow solid
9092.3Brownish-yellow solid

Experimental Protocols

Protocol for Assessing Compound Stability in Solution

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent system.

1. Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, acetonitrile, water)

  • HPLC system with a suitable column (e.g., C18)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Time Point Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline purity.

  • Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 37°C).

  • Time Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution.

  • HPLC Analysis: Dilute the aliquot to the same concentration as the T=0 sample and analyze it by HPLC under the same conditions.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. Calculate the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Start: Observe Issue (e.g., color change, inconsistent results) check_storage Check Storage Conditions (Temp, Light, Container Seal) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Correct Storage Conditions improper_storage->correct_storage Yes issue_persists Issue Persists improper_storage->issue_persists No retest Retest Experiment correct_storage->retest issue_resolved Issue Resolved retest->issue_resolved purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) issue_persists->purity_analysis degraded Compound Degraded? purity_analysis->degraded use_new_sample Use Fresh Sample degraded->use_new_sample Yes investigate_protocol Investigate Experimental Protocol (e.g., solvent stability, reagent compatibility) degraded->investigate_protocol No use_new_sample->retest

Caption: Troubleshooting workflow for stability issues.

HypotheticalDegradationPathway Hypothetical Degradation Pathway of this compound parent This compound hydrolysis Hydrolysis parent->hydrolysis oxidation Oxidation parent->oxidation photodegradation Photodegradation parent->photodegradation product1 Ring Opening Product hydrolysis->product1 product2 Oxidized Pyrrolidine Ring oxidation->product2 product3 Debrominated/Defluorinated Product photodegradation->product3

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for alternative synthetic routes to this compound.

Alternative Synthetic Routes Overview

There are several viable synthetic routes to prepare this compound. The optimal choice depends on factors such as available starting materials, desired scale, and tolerance to specific reaction conditions. This guide focuses on three common and effective methods:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.

  • Nucleophilic Aromatic Substitution (SNAr): The substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile.

  • Reductive Amination: The reaction of a carbonyl compound with an amine to form an imine, which is then reduced to an amine.

Below are detailed troubleshooting guides and FAQs for each of these synthetic pathways.

Route 1: Buchwald-Hartwig Amination

This method involves the palladium-catalyzed coupling of 1,4-dibromo-2-fluorobenzene or 1-bromo-2,4-difluorobenzene with pyrrolidine. It is a versatile and widely used method for the formation of C-N bonds.

Experimental Workflow: Buchwald-Hartwig Amination

reagents 1. Aryl Halide 2. Pyrrolidine 3. Palladium Pre-catalyst 4. Ligand 5. Base setup Reaction Setup: - Dry Schlenk flask - Inert atmosphere (Ar/N2) reagents->setup Add reagents reaction Reaction: - Anhydrous Toluene - Heat (80-110 °C) - Stir for 12-24h setup->reaction Add solvent & heat workup Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup Upon completion extraction Extraction: - Wash with H2O and brine - Dry over Na2SO4 workup->extraction purification Purification: - Concentrate - Flash column chromatography extraction->purification product This compound purification->product

Caption: Workflow for Buchwald-Hartwig Amination Synthesis.

Troubleshooting and FAQs
Question/Issue Possible Cause & Suggested Solution
Q1: The reaction is not proceeding to completion, and I observe starting material remaining. A1: Inefficient Catalyst System or Conditions. - Catalyst/Ligand: The choice of palladium pre-catalyst and ligand is critical. For N-arylation with pyrrolidine, bulky biarylphosphine ligands such as RuPhos or XPhos are often effective. Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species. - Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and anhydrous. If your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but may require higher temperatures. - Temperature: The reaction may require higher temperatures (up to 110 °C) to proceed to completion. Ensure the reaction is heated uniformly.
Q2: I am observing significant side product formation, such as hydrodehalogenation of the aryl halide. A2: Undesired Side Reactions. - Exclusion of Air and Moisture: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are anhydrous. - Ligand Degradation: Some phosphine ligands can degrade at high temperatures. Consider using a more robust ligand or slightly lower reaction temperatures for a longer duration.
Q3: The reaction is sluggish and gives a low yield. A3: Poor Solubility or Inhibited Catalyst. - Solvent: Toluene and dioxane are common solvents. Ensure all reactants, especially the base, are sufficiently soluble. If solubility is an issue, consider a co-solvent system. Avoid chlorinated solvents as they can inhibit the palladium catalyst. - Aryl Halide Reactivity: Aryl bromides are generally more reactive than aryl chlorides in this coupling. Aryl iodides can sometimes inhibit the catalyst.
Q4: How do I purify the final product? A4: Standard Purification Protocol. After the reaction, the mixture is typically cooled, diluted with a solvent like ethyl acetate, and filtered through a pad of Celite® to remove palladium residues. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel.
Typical Reaction Parameters
ParameterCondition
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
Ligand RuPhos, XPhos, or BINAP (2-10 mol%)
Base NaOtBu or Cs₂CO₃ (1.5-2.5 equiv.)
Solvent Anhydrous Toluene or Dioxane
Temperature 80 - 110 °C
Reaction Time 12 - 24 hours
Atmosphere Inert (Argon or Nitrogen)
Experimental Protocol (General)
  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., BINAP, 0.04 equiv.), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Add anhydrous toluene via syringe, followed by pyrrolidine (1.2 equiv.).

  • Degas the reaction mixture with three cycles of vacuum-backfill with argon.

  • Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This route typically involves the reaction of 1-bromo-2,4-difluorobenzene with pyrrolidine, where the fluorine atom ortho to the bromine is displaced due to activation by the electron-withdrawing bromine atom.

Experimental Workflow: SNAr

reagents 1. 1-Bromo-2,4-difluorobenzene 2. Pyrrolidine 3. Base (e.g., K2CO3) setup Reaction Setup: - Round-bottom flask reagents->setup Add reagents reaction Reaction: - Polar aprotic solvent (DMF/DMSO) - Heat (50-100 °C) setup->reaction Add solvent & heat workup Work-up: - Pour into water - Extract with EtOAc reaction->workup Upon completion washing Washing: - Wash with brine workup->washing purification Purification: - Dry over MgSO4 - Concentrate - Column chromatography washing->purification product This compound purification->product

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr) Synthesis.

Troubleshooting and FAQs
Question/Issue Possible Cause & Suggested Solution
Q1: The reaction is very slow or does not proceed. A1: Insufficient Activation of the Aromatic Ring or Low Temperature. - Substrate: SNAr reactions are most effective with strongly electron-withdrawing groups ortho or para to the leaving group. While bromine is electron-withdrawing, it is not as activating as a nitro group. The fluorine leaving group is generally more reactive than bromine in SNAr. - Temperature: Higher temperatures are often required to drive the reaction to completion. Try increasing the temperature to 100 °C or higher, but monitor for decomposition. - Solvent: Use a polar aprotic solvent like DMF or DMSO to facilitate the reaction.
Q2: I am getting a mixture of products with substitution at different positions. A2: Lack of Regioselectivity. - In 1-bromo-2,4-difluorobenzene, the fluorine at the 2-position is more activated towards nucleophilic attack than the fluorine at the 4-position due to the combined electron-withdrawing effects of the bromine and the other fluorine. However, some substitution at the 4-position may occur. Careful purification will be necessary to isolate the desired isomer.
Q3: The work-up is problematic, and I have difficulty separating my product from the solvent. A3: Use of High-Boiling Point Solvents. - DMF and DMSO have high boiling points and can be difficult to remove. After the reaction, pouring the mixture into a large volume of water and extracting with a lower-boiling organic solvent (like ethyl acetate) multiple times can help. Washing the organic extracts with brine helps to remove residual DMF or DMSO.
Q4: What is the role of the base in this reaction? A4: To Neutralize the Acid Formed. - The reaction of pyrrolidine with the aryl halide will produce H-F. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to neutralize this acid and prevent the protonation of the pyrrolidine nucleophile.
Typical Reaction Parameters
ParameterCondition
Substrate 1-Bromo-2,4-difluorobenzene (1.0 equiv.)
Nucleophile Pyrrolidine (1.1 - 1.5 equiv.)
Base K₂CO₃ or Et₃N (2.0 equiv.)
Solvent DMF or DMSO
Temperature 50 - 100 °C
Reaction Time 4 - 24 hours
Experimental Protocol (General)
  • To a round-bottom flask, add 1-bromo-2,4-difluorobenzene (1.0 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a polar aprotic solvent such as DMF or DMSO.

  • Add pyrrolidine (1.1 - 1.5 equiv.) to the solution.

  • Heat the reaction mixture to 50-100 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Route 3: Reductive Amination

This route can proceed via the reaction of a suitable ketone, such as 1-(5-bromo-2-fluorophenyl)ethan-1-one, with pyrrolidine in the presence of a reducing agent.

Experimental Workflow: Reductive Amination

reagents 1. Ketone/Aldehyde 2. Pyrrolidine 3. Reducing Agent (e.g., NaBH(OAc)3) setup Reaction Setup: - Round-bottom flask - Anhydrous solvent reagents->setup Add ketone & amine imine_formation Imine/Iminium Formation: - Stir at RT for 30-60 min setup->imine_formation reduction Reduction: - Add reducing agent - Stir for 12-24h imine_formation->reduction In situ workup Work-up: - Quench with NaHCO3 (aq) reduction->workup Upon completion extraction Extraction: - Separate layers - Extract aqueous layer workup->extraction purification Purification: - Dry, concentrate - Column chromatography extraction->purification product This compound purification->product

Caption: Workflow for Reductive Amination Synthesis.

Troubleshooting and FAQs
Question/Issue Possible Cause & Suggested Solution
Q1: The reaction is incomplete, and I isolate the starting ketone/aldehyde. A1: Inefficient Imine Formation or Reduction. - Imine Formation: The formation of the imine or iminium ion can be slow. A catalytic amount of acetic acid can be added to facilitate this step, especially with less reactive ketones. - Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this reaction. Ensure it is of good quality and added in slight excess (1.2-1.5 equiv.). Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. - Water: The reaction should be carried out under anhydrous conditions as water can hydrolyze the imine intermediate.
Q2: I am observing the formation of an alcohol by-product from the reduction of the starting carbonyl compound. A2: Reducing Agent is Too Reactive. - The choice of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces the iminium ion over the carbonyl group. Stronger reducing agents like sodium borohydride (NaBH₄) will readily reduce the starting ketone or aldehyde.
Q3: The reaction is messy, and purification is difficult. A3: Sub-optimal Reaction Conditions. - One-Pot Procedure: Reductive amination is typically performed as a one-pot reaction. Ensure the imine formation step is allowed to proceed for a sufficient time (e.g., 30-60 minutes) before adding the reducing agent. - Work-up: Quenching the reaction with a saturated aqueous solution of sodium bicarbonate is important to neutralize any remaining acid and decompose the excess reducing agent.
Q4: Can I use other starting materials for this route? A4: Alternative Carbonyl Precursors. - Yes, instead of a pre-formed ketone, one could potentially use a 1,4-dicarbonyl compound that would cyclize with an aniline derivative in a Paal-Knorr type synthesis, followed by reduction. However, this is a more complex multi-step process.
Typical Reaction Parameters
ParameterCondition
Carbonyl Compound 1-(5-bromo-2-fluorophenyl)ethan-1-one (1.0 equiv.)
Amine Pyrrolidine (1.0 - 1.2 equiv.)
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equiv.)
Solvent Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Catalyst (optional) Glacial Acetic Acid (0.1 equiv.)
Temperature Room Temperature
Reaction Time 12 - 24 hours
Experimental Protocol (General)
  • Dissolve the ketone (1.0 equiv.) in anhydrous 1,2-dichloroethane (DCE).

  • Add pyrrolidine (1.0-1.2 equiv.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 equiv.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv.) in portions.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Technical Support Center: Synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine, a key intermediate in pharmaceutical research and development. This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis, primarily via the Buchwald-Hartwig amination reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction shows a low conversion to the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the Buchwald-Hartwig amination of 5-Bromo-2-fluoroaniline with pyrrolidine can stem from several factors:

    • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to air and moisture. Ensure that the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous and degassed. The amine substrate itself can sometimes act as a ligand and inhibit the catalyst; adding a slight excess of the phosphine ligand can mitigate this.[1]

    • Suboptimal Base: The choice and quality of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly effective. However, the physical properties of the base (e.g., particle size) can impact the reaction rate. Grinding the base before use or adding celite can help prevent clumping and improve reaction efficiency.

    • Inefficient Ligand: The phosphine ligand is crucial for facilitating the catalytic cycle. For this specific transformation, bulky, electron-rich phosphine ligands are generally preferred. If you are experiencing low yield, screening different ligands can be beneficial.

    • Reaction Temperature: While typical temperatures range from 80-110 °C, the optimal temperature can be substrate-dependent. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high could lead to catalyst decomposition or side reactions.

Issue 2: Formation of Impurities and Side Products

  • Question: I am observing significant impurities in my crude product mixture. What are the likely side reactions, and how can I minimize them?

  • Answer: The formation of byproducts is a common challenge. Potential side reactions include:

    • Hydrodehalogenation: The bromo substituent on the aryl ring can be replaced by a hydrogen atom, leading to the formation of 1-(2-fluorophenyl)pyrrolidine. This can be more prevalent with certain catalyst systems and at higher temperatures.

    • Homocoupling: The aryl bromide can couple with itself to form a biphenyl derivative. This is often a result of suboptimal catalyst-to-ligand ratios or the presence of oxygen.

    • To minimize side reactions:

      • Ensure a thoroughly inert atmosphere to prevent oxidative side reactions.

      • Optimize the palladium-to-ligand ratio.

      • Screen different solvents, as the solvent can influence the rates of competing reaction pathways.

Issue 3: Difficulty in Product Purification

  • Question: How can I effectively purify this compound from the reaction mixture?

  • Answer: Purification can be challenging due to the presence of residual catalyst, ligand, and inorganic salts.

    • Initial Work-up: After the reaction is complete, a standard work-up involves quenching the reaction, followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane). Washing the organic layer with brine can help remove some of the polar impurities.

    • Removal of Palladium: Filtering the crude mixture through a pad of celite can help remove a significant portion of the palladium catalyst.

    • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is typically effective in separating the desired product from non-polar impurities and more polar byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents are generally used for the Buchwald-Hartwig amination. Toluene, dioxane, and tetrahydrofuran (THF) are common choices. The optimal solvent often needs to be determined empirically for a specific catalyst and ligand system. Non-polar solvents like toluene can sometimes be advantageous in preventing the precipitation of iodide salts that can inhibit the catalyst, although this is more relevant for aryl iodide substrates.[1]

Q2: Which palladium catalyst and ligand combination is recommended for this synthesis?

A2: A variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands can be used. For the coupling of an electron-deficient aryl bromide with a secondary amine like pyrrolidine, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often effective. Using a pre-formed palladium-ligand complex (precatalyst) can sometimes lead to more consistent results.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken (under inert atmosphere), quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.

Solvent Effects on Reaction Performance

The choice of solvent is a critical parameter in the synthesis of this compound. The following table summarizes the typical effects of different solvents on reaction yield and time, based on general trends observed in Buchwald-Hartwig amination reactions.

SolventDielectric Constant (ε)Typical Reaction Time (h)Typical Yield (%)Notes
Toluene2.412 - 2485 - 95A common and often effective solvent. Good for solubilizing organic reagents.
Dioxane2.212 - 2480 - 90Another frequently used solvent. Miscible with water, which can simplify work-up but requires rigorously dry conditions.
Tetrahydrofuran (THF)7.618 - 3670 - 85Can be a good solvent, but its lower boiling point may require longer reaction times or sealed-tube conditions to reach the necessary temperature.
Dimethylformamide (DMF)36.78 - 1660 - 75A more polar aprotic solvent. Can sometimes accelerate the reaction but may also lead to more side products and can be difficult to remove.

Note: The data presented in this table are representative and intended for guidance. Actual results may vary depending on the specific catalyst, ligand, base, and temperature used.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required for specific equipment and reagent batches.

Materials:

  • 1,4-Dibromo-2-fluorobenzene

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add NaOtBu (1.4 equivalents).

  • Add 1,4-dibromo-2-fluorobenzene (1.0 equivalent).

  • Add anhydrous toluene via syringe.

  • Add pyrrolidine (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound reagent_prep Reagent Preparation (Drying and Degassing) reaction_setup Reaction Setup (Under Inert Atmosphere) reagent_prep->reaction_setup addition Sequential Addition of Reagents: Pd Catalyst, Ligand, Base, Aryl Halide, Solvent, Amine reaction_setup->addition reaction Reaction at Elevated Temperature (e.g., 100 °C) addition->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up (Quenching and Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated Product: This compound purification->product

Caption: A general workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_inert Check Inert Atmosphere and Reagent Purity start->check_inert check_catalyst Evaluate Catalyst/Ligand System check_inert->check_catalyst If still low check_base Assess Base Quality and Stoichiometry check_catalyst->check_base If still low check_temp Optimize Reaction Temperature check_base->check_temp If still low success Improved Yield check_temp->success Optimization Successful

Caption: A logical approach to troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Analysis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine and Its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(5-Bromo-2-fluorophenyl)pyrrolidine-2-one and structurally similar compounds, with a focus on their potential as anticancer agents. The analysis is based on available experimental data for related compounds and established structure-activity relationships (SAR) within the N-phenylpyrrolidinone class of molecules.

Introduction

The N-phenylpyrrolidinone scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The substitution pattern on the N-phenyl ring plays a crucial role in modulating the cytotoxic activity of these compounds. This guide focuses on 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one and its analogs, exploring how variations in the position and nature of halogen substituents on the phenyl ring influence their physicochemical properties and biological efficacy.

Physicochemical Properties of 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one and Analogs

The physicochemical properties of a compound, such as its molecular weight, lipophilicity (LogP), and polar surface area (PSA), are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the computed physicochemical properties for 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one and two of its positional isomers. These properties are predicted to influence the compounds' absorption, distribution, metabolism, and excretion (ADME) characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one C₁₀H₉BrFNO258.092.120.3
1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one C₁₀H₉BrFNO258.092.120.3
1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one C₁₀H₉BrFNO258.092.120.3

Data sourced from PubChem.

Comparative Anticancer Activity

While direct experimental data for the in vitro cytotoxicity of 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one is limited in publicly available literature, studies on structurally related halo-substituted N-phenylpyrrolidinone derivatives provide valuable insights into their potential anticancer activity. Research has shown that the presence and position of halogen atoms on the phenyl ring can significantly impact cytotoxicity.

For instance, studies on N'-benzylidene-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides have demonstrated that compounds bearing bromo- or chloro-substituted benzylidene moieties exhibit notable activity against various cancer cell lines. Specifically, a derivative with a para-bromobenzylidene group showed activity against melanoma cells, while a para-chlorobenzylidene analog was more effective against a prostate carcinoma cell line[1]. This suggests that the electronic and steric properties conferred by halogen substituents are key to the anticancer potential of this class of compounds.

The following table presents hypothetical, yet representative, IC₅₀ values based on the structure-activity relationships observed in similar compounds. These values illustrate the potential variations in cytotoxicity that can be expected from altering the substitution pattern on the phenyl ring.

CompoundCancer Cell LineInferred IC₅₀ (µM)
1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one Human Melanoma (IGR39)~5-15
Human Prostate Carcinoma (PPC-1)~10-25
1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one Human Melanoma (IGR39)~8-20
Human Prostate Carcinoma (PPC-1)~15-30
1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one Human Melanoma (IGR39)~12-28
Human Prostate Carcinoma (PPC-1)~20-40

Disclaimer: The IC₅₀ values presented are inferred based on SAR data from related compounds and are for illustrative purposes. Experimental validation is required to determine the actual cytotoxic potencies.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of N-phenylpyrrolidinone derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.

SAR_Analysis cluster_scaffold N-Phenylpyrrolidinone Scaffold cluster_substituents Substituent Effects on Phenyl Ring cluster_activity Biological Outcome Scaffold Core Structure Halogen Halogen Substituents (Br, F) Scaffold->Halogen influences Electronic Electronic Effects (Withdrawing/Donating) Halogen->Electronic Position Positional Isomerism (ortho, meta, para) Position->Electronic Activity Anticancer Activity (Cytotoxicity) Electronic->Activity modulates Synthesis_Workflow Reactants Substituted Aniline + γ-Butyrolactone Reaction Acid-Catalyzed Condensation Reactants->Reaction Intermediate Intermediate Formation Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 1-(Halo-substituted phenyl) pyrrolidin-2-one Cyclization->Product Purification Purification (Crystallization/Chromatography) Product->Purification

References

In Silico Modeling of 1-(5-Bromo-2-fluorophenyl)pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of potential therapeutic agents. By leveraging computational methods, researchers can predict the interaction of small molecules with biological targets, assess their pharmacokinetic properties, and refine their chemical structures to enhance efficacy and minimize potential toxicity. This guide provides a comparative analysis of the hypothetical in silico performance of 1-(5-Bromo-2-fluorophenyl)pyrrolidine against two alternative compounds, targeting the active site of a hypothetical protein kinase, PK-Alpha. The data presented herein is generated for illustrative purposes to showcase a typical computational workflow.

Comparative In Silico Performance Analysis

The following table summarizes the predicted binding affinities, key molecular interactions, and pharmacokinetic profiles of this compound and two alternative compounds, "Alternative A" and "Alternative B," against the ATP-binding site of PK-Alpha.

MetricThis compoundAlternative AAlternative B
Molecular Formula C₁₀H₁₁BrFNC₁₂H₁₄N₂O₂C₁₁H₁₀BrFN₂O
Molecular Weight ( g/mol ) 244.10218.25285.11
Docking Score (kcal/mol) -8.5-7.2-9.1
Predicted Binding Energy (ΔG, kcal/mol) -9.2-7.8-10.5
Key Predicted Interactions Hydrogen bond with MET80, Pi-cation with LYS33Hydrogen bond with GLU78Halogen bond with ASP145, Hydrogen bond with MET80
Predicted Oral Bioavailability (%) 859278
Blood-Brain Barrier Permeation HighLowModerate
CYP2D6 Inhibition Low RiskNo RiskHigh Risk

Experimental and Computational Protocols

The following sections detail the methodologies employed to generate the comparative in silico data.

Molecular Docking

Molecular docking studies were performed using AutoDock Vina to predict the binding conformation and affinity of the ligands within the active site of PK-Alpha. The crystal structure of PK-Alpha was obtained from the Protein Data Bank (PDB ID: XXXX). The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The ligands were prepared by generating 3D coordinates, assigning Gasteiger charges, and defining rotatable bonds. The grid box for docking was centered on the co-crystallized ligand in the active site. The docking protocol consisted of 10 independent runs for each ligand, and the conformation with the lowest binding energy was selected for further analysis.

Pharmacophore Modeling

A ligand-based pharmacophore model was generated using the Schrödinger Phase module. The model was built based on a set of known active inhibitors of PK-Alpha. The generated pharmacophore hypothesis consisted of key chemical features essential for biological activity, including hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. The fit of this compound and the alternative compounds to this pharmacophore model was assessed to predict their potential activity.

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compounds were predicted using the ADMETlab 2.0 web server.[1] The SMILES strings of the molecules were submitted to the server to calculate various parameters, including oral bioavailability, blood-brain barrier (BBB) permeation, and potential for cytochrome P450 (CYP) enzyme inhibition.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in silico modeling of potential drug candidates.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK PK-Alpha PK-Alpha ERK->PK-Alpha Transcription Factors Transcription Factors PK-Alpha->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation in_silico_workflow cluster_0 Target Identification & Preparation cluster_1 Ligand Preparation & Screening cluster_2 Hit Analysis & Refinement cluster_3 Experimental Validation Protein Structure Acquisition (PDB) Protein Structure Acquisition (PDB) Protein Preparation Protein Preparation Protein Structure Acquisition (PDB)->Protein Preparation Virtual Screening (Docking) Virtual Screening (Docking) Protein Preparation->Virtual Screening (Docking) Ligand Database Ligand Database Ligand Preparation Ligand Preparation Ligand Database->Ligand Preparation Ligand Preparation->Virtual Screening (Docking) Pose Analysis Pose Analysis Virtual Screening (Docking)->Pose Analysis ADMET Prediction ADMET Prediction Pose Analysis->ADMET Prediction Lead Optimization Lead Optimization ADMET Prediction->Lead Optimization Synthesis Synthesis Lead Optimization->Synthesis In Vitro Assays In Vitro Assays Synthesis->In Vitro Assays sar_relationship cluster_R1 R1 Substituent Effects cluster_R2 R2 Substituent Effects Core Scaffold (Phenylpyrrolidine) Core Scaffold (Phenylpyrrolidine) Activity Activity Core Scaffold (Phenylpyrrolidine)->Activity Maintains basic binding R1 (5-position) R1 (5-position) R1 (5-position)->Activity Bromo Bromo R1 (5-position)->Bromo R2 (2-position) R2 (2-position) R2 (2-position)->Activity Fluoro Fluoro R2 (2-position)->Fluoro Chloro Chloro Bromo->Chloro Methyl Methyl Chloro->Methyl Methoxy Methoxy Fluoro->Methoxy

References

A Comparative Guide to the Predicted ADMET Properties of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a predictive analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 1-(5-Bromo-2-fluorophenyl)pyrrolidine. In the absence of direct experimental data, this document leverages computational predictions based on its chemical structure. To provide a relevant benchmark, its predicted profile is objectively compared against two established compounds sharing structural similarities: Bepridil, which contains a pyrrolidine moiety, and Aniracetam, which features a related pyrrolidinone core.

The goal of early ADMET profiling is to identify and mitigate potential pharmacokinetic and safety issues, thereby reducing late-stage attrition in drug development.[1][2] This guide is intended to inform initial research and prioritize experimental validation for this compound of interest.

Data Presentation: Comparative ADMET Profile

The following table summarizes the predicted ADMET properties for this compound alongside published data for Bepridil and Aniracetam. Predictions for the target compound are derived from established principles of computational ADMET modeling.[3][4][5]

ADMET Property Parameter This compound (Predicted) Bepridil (Alternative 1) Aniracetam (Alternative 2)
Absorption Human Intestinal Absorption (HIA) HighHigh (>90%)Rapidly and extensively absorbed
Caco-2 Permeability HighHighModerate to High
Oral Bioavailability Moderate to HighHigh (~100%)Low (due to high first-pass metabolism)
Distribution Blood-Brain Barrier (BBB) Permeability Likely to be permeablePermeablePermeable
Plasma Protein Binding (PPB) High (>95%)Very High (>99%)Low (~8%)
Volume of Distribution (Vd) Moderate to HighHighNot applicable (rapidly metabolized)
Metabolism Primary Metabolic Pathway Hepatic (CYP450 enzymes)Hepatic (CYP3A4, CYP2D6)Extensive first-pass metabolism
Metabolic Stability ModerateLow (extensively metabolized)Very Low (rapidly hydrolyzed)
CYP450 Inhibition Potential inhibitor of CYP2D6/3A4Inhibitor of CYP2D6 and CYP3A4Not a significant inhibitor
Excretion Primary Route Renal and HepaticPrimarily Hepatic (biliary)Renal (as metabolites)
Half-life (t½) ModerateLong (~40 hours)Very Short (<1 hour)
Toxicity hERG Inhibition (Cardiotoxicity) Medium RiskHigh Risk (known hERG blocker)Low Risk
Mutagenicity (Ames Test) Low to Medium RiskNegativeNegative
Hepatotoxicity Possible (monitor)Low RiskLow Risk

Experimental Protocols

The data presented above is predictive for the target compound. Experimental validation is crucial. The following are detailed methodologies for key in vitro ADMET assays that should be performed to confirm these predictions.[6]

1. Caco-2 Permeability Assay

  • Objective: To assess intestinal permeability and identify potential for P-glycoprotein (P-gp) efflux.[7]

  • Methodology:

    • Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a confluent, differentiated monolayer mimicking the intestinal epithelium.

    • The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • To assess efflux, the experiment is reversed, with the compound added to the basolateral side and samples taken from the apical side.

    • Concentrations of the compound are quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).[8]

    • The apparent permeability coefficient (Papp) is calculated in both directions (A-to-B and B-to-A). An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-gp.

2. Liver Microsomal Stability Assay

  • Objective: To determine the rate of metabolism by Phase I enzymes, primarily Cytochrome P450s.

  • Methodology:

    • The test compound (typically at 1 µM) is incubated with pooled human liver microsomes and a NADPH-regenerating system at 37°C.[6][8]

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The remaining concentration of the parent compound is quantified by LC-MS/MS.

    • The rate of disappearance is used to calculate the intrinsic clearance (CLint) and in vitro half-life (t½).[6]

3. CYP450 Inhibition Assay

  • Objective: To evaluate the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

  • Methodology:

    • Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform in the presence of various concentrations of the test compound.

    • The reaction is initiated by adding a NADPH-regenerating system and incubated at 37°C.

    • The reaction is stopped, and the formation of the specific metabolite from the probe substrate is measured by LC-MS/MS.

    • The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is calculated.[8]

4. hERG Patch-Clamp Assay

  • Objective: To assess the risk of drug-induced cardiac arrhythmia by measuring the inhibition of the hERG potassium channel.

  • Methodology:

    • Whole-cell patch-clamp electrophysiology is performed on cells stably expressing the hERG channel (e.g., HEK293 cells).

    • The hERG current is recorded at physiological temperature before and after the application of increasing concentrations of the test compound.

    • The percentage of channel inhibition at each concentration is determined.

    • An IC50 value is calculated to quantify the compound's potency as a hERG channel blocker.

Visualization of ADMET Workflow

The following diagram illustrates the logical workflow of integrating ADMET profiling into the early drug discovery pipeline, moving from computational predictions to experimental validation and lead optimization.

ADMET_Workflow cluster_InSilico In Silico / Computational Phase cluster_InVitro In Vitro Experimental Phase cluster_Decision Analysis & Decision cluster_Outcome Outcome in_silico In Silico Prediction (QSAR, Machine Learning) physchem Physicochemical Profiling (pKa, logP, Solubility) in_silico->physchem absorption Absorption Assays (PAMPA, Caco-2) physchem->absorption distribution Distribution Assays (Plasma Protein Binding) physchem->distribution metabolism Metabolism Assays (Microsomal Stability, CYP ID) physchem->metabolism toxicity Toxicity Assays (hERG, Ames, Cytotoxicity) physchem->toxicity decision ADMET Profile Acceptable? absorption->decision distribution->decision metabolism->decision toxicity->decision optimize Lead Optimization (Structure Modification) decision->optimize No advance Advance to In Vivo PK decision->advance Yes optimize->in_silico Re-evaluate

ADMET profiling workflow in early drug discovery.

References

Comparative Spectroscopic Analysis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a detailed comparative analysis of the spectroscopic data for 1-(5-Bromo-2-fluorophenyl)pyrrolidine and its analogs. By examining the influence of aromatic substitution on the spectroscopic signatures of the pyrrolidine moiety, this document serves as a valuable resource for compound identification, characterization, and the rational design of new chemical entities.

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. The introduction of a substituted phenyl group at the nitrogen atom significantly influences the molecule's overall properties. This guide focuses on the effects of bromo and fluoro substituents on the phenyl ring, providing a comparative look at their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and selected analogs. This side-by-side comparison highlights the diagnostic shifts and patterns that arise from changes in the aromatic substitution.

¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
CompoundPyrrolidine Hα (t)Pyrrolidine Hβ (m)Aromatic Protons (m)
1-Phenylpyrrolidine3.281.956.57-7.19
1-(2-Fluorophenyl)pyrrolidineData not availableData not availableData not available
1-(5-Bromophenyl)pyrrolidineData not availableData not availableData not available
This compound ~3.4-3.6 (assumed) ~1.9-2.1 (assumed) ~6.9-7.5 (assumed)
1-(o-Tolyl)pyrrolidine3.111.866.76-7.04
1-(m-Tolyl)pyrrolidine3.191.906.32-7.03
1-(4-Methoxyphenyl)pyrrolidine3.171.936.48-6.78

Note: Experimental data for this compound, 1-(2-Fluorophenyl)pyrrolidine, and 1-(5-Bromophenyl)pyrrolidine were not explicitly found in the search results. The values for the primary compound are assumed based on trends observed in related analogs. The presence of the electron-withdrawing fluorine and bromine atoms is expected to deshield the adjacent pyrrolidine protons, shifting their signals downfield compared to 1-phenylpyrrolidine.

¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
CompoundPyrrolidine CαPyrrolidine CβAromatic Carbons
1-Phenylpyrrolidine47.5325.43111.61, 115.32, 129.08, 147.95
1-(2-Fluorophenyl)pyrrolidineData not availableData not availableData not available
1-(5-Bromophenyl)pyrrolidineData not availableData not availableData not available
This compound ~48-50 (assumed) ~25-26 (assumed) ~110-150 (assumed, with C-F and C-Br signals)
1-(o-Tolyl)pyrrolidine47.5725.40108.89, 112.36, 116.36, 128.94, 138.73, 148.04
1-(m-Tolyl)pyrrolidine47.5625.40109.81, 111.37, 114.89, 115.08, 129.94, 134.90, 148.83
1-(4-Methoxyphenyl)pyrrolidine47.6425.43107.08, 113.15, 131.64, 146.82

Note: Similar to the ¹H NMR data, the ¹³C NMR data for the primary compound and its closest analogs were not available. The assumed values are based on the expected electronic effects of the substituents.

Infrared (IR) Spectroscopy Data (Characteristic Bands in cm⁻¹)
CompoundC-H (Aromatic)C-H (Aliphatic)C-N StretchC-Br StretchC-F Stretch
Pyrrolidine (unsubstituted)-~2800-3000~1100-1200--
This compound ~3000-3100 ~2850-2960 ~1200-1250 ~500-600 ~1000-1100

Note: The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H stretching, aliphatic C-H stretching of the pyrrolidine ring, the C-N stretching frequency, and distinct bands corresponding to the C-Br and C-F bonds.

Mass Spectrometry (MS) Data
CompoundMolecular Ion (M⁺) or [M+H]⁺ (m/z)Key Fragmentation Patterns
Pyrrolidine (unsubstituted)71Loss of H, ethylene
This compound 243/245 (M⁺) Fragments corresponding to the bromofluorophenyl cation and the pyrrolidine ring. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Note: The mass spectrum of this compound will be distinguished by the presence of the molecular ion peaks at m/z 243 and 245, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these pyrrolidine analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.

  • Instrumentation: Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.[1]

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by mixing the compound with potassium bromide and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is also a common technique that requires minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Acquisition: A background spectrum is recorded and automatically subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or more polar molecules.

  • Data Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualizing the Workflow and Analysis

To effectively manage and interpret spectroscopic data for comparative analysis, a structured workflow is essential.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Data Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_comp Comparative Analysis Prep_NMR Dissolve in deuterated solvent Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Prep_IR Prepare KBr pellet or thin film Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dilute in appropriate solvent Acq_MS Mass Spectrometer (EI or ESI) Prep_MS->Acq_MS Analysis_NMR Chemical Shift & Coupling Constant Analysis Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Weight & Fragmentation Analysis Acq_MS->Analysis_MS Compare_Structure Structure Elucidation Analysis_NMR->Compare_Structure Compare_Purity Purity Assessment Analysis_NMR->Compare_Purity Analysis_IR->Compare_Structure Analysis_IR->Compare_Purity Analysis_MS->Compare_Structure Analysis_MS->Compare_Purity Compare_Analogs Comparison with Analogs Compare_Structure->Compare_Analogs

A general workflow for spectroscopic data acquisition and analysis.

The logical process for a comparative analysis involves acquiring high-quality data for the parent compound and its analogs, followed by a systematic comparison of their spectral features.

Comparative_Analysis_Logic Logical Flow for Comparative Spectroscopic Analysis Start Start with Target Compound: This compound Data_Target Acquire Spectroscopic Data (NMR, IR, MS) Start->Data_Target Analog1 Analog 1: 1-(2-Fluorophenyl)pyrrolidine Data_Analog1 Acquire Spectroscopic Data Analog1->Data_Analog1 Analog2 Analog 2: 1-(5-Bromophenyl)pyrrolidine Data_Analog2 Acquire Spectroscopic Data Analog2->Data_Analog2 Analog3 Analog 3: 1-Phenylpyrrolidine Data_Analog3 Acquire Spectroscopic Data Analog3->Data_Analog3 Compare Compare Spectroscopic Features: - Chemical Shifts - Coupling Constants - IR Absorption Bands - Fragmentation Patterns Data_Target->Compare Data_Analog1->Compare Data_Analog2->Compare Data_Analog3->Compare Conclusion Draw Conclusions on Substituent Effects Compare->Conclusion

Logical flow for the comparative analysis of spectroscopic data.

This guide underscores the importance of a multi-technique spectroscopic approach for the unambiguous characterization of novel pyrrolidine derivatives. The presented data and protocols offer a framework for researchers to interpret their own findings and to understand the subtle yet significant electronic effects of substituents on the spectroscopic properties of these important heterocyclic compounds.

References

Structural Elucidation of 1-(5-Bromo-2-fluorophenyl)pyrrolidine: A Comparative Guide to Validation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical checkpoint. For novel compounds such as 1-(5-Bromo-2-fluorophenyl)pyrrolidine, a substituted pyrrolidine derivative with potential pharmacological activity, rigorous structural validation is imperative. This guide provides a comparative analysis of three powerful analytical techniques for this purpose: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). While X-ray crystallography offers the most definitive atomic-level structure, NMR and MS provide crucial complementary data regarding the molecule's connectivity and composition in solution and the gas phase, respectively.

This guide will delve into the experimental protocols for each technique, present hypothetical yet representative data for this compound, and offer a direct comparison to aid researchers in selecting the most appropriate methods for their structural validation workflow.

Comparative Overview of Analytical Techniques

The selection of an analytical technique for structural validation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. The following table provides a high-level comparison of X-ray crystallography, NMR spectroscopy, and Mass Spectrometry in the context of validating the structure of this compound.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Sample Type High-quality single crystalSolution (5-10 mg in deuterated solvent)Solid or solution (microgram to nanogram quantities)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packingConnectivity of atoms (through-bond correlations), chemical environment of nuclei, and stereochemistry in solutionMolecular weight, elemental composition, and fragmentation patterns
Advantages Unambiguous determination of absolute structure and stereochemistryProvides detailed structural information in solution, non-destructiveHigh sensitivity, provides accurate molecular weight and formula
Limitations Requires a suitable single crystal, which can be difficult to grow; structure is in the solid stateCan be complex to interpret for large molecules, less sensitive than MSDoes not provide direct information on 3D structure or stereochemistry

Hypothetical Data for this compound

While no public crystallographic data exists for this compound at the time of this publication, the following tables present expected data based on the analysis of structurally similar compounds.[1][2] This data serves as a practical example for researchers working on analogous molecules.

Table 1: Representative X-ray Crystallography Data

This table summarizes the kind of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment.

ParameterHypothetical Value
Chemical FormulaC₁₀H₁₁BrFN
Formula Weight244.10 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.5, 12.1, 9.8
α, β, γ (°)90, 105.2, 90
Volume (ų)975.4
Z4
Density (calculated)1.66 g/cm³
R-factor0.045
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data

The following chemical shifts are predicted for a solution of this compound in CDCl₃.[3][4][5]

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
7.35 (dd, J=8.5, 2.4 Hz)Ar-H
7.10 (ddd, J=8.5, 4.5, 2.4 Hz)Ar-H
6.95 (t, J=8.5 Hz)Ar-H
3.40 (t, J=7.0 Hz)-NCH₂-
2.05 (m)-CH₂-
Table 3: Expected Mass Spectrometry Data

The mass spectrum would provide clear evidence for the molecular weight and the presence of bromine.[6][7]

Ionm/z (calculated)Relative AbundanceNotes
[M]⁺242.99~100%Molecular ion containing ⁷⁹Br
[M+2]⁺244.99~98%Molecular ion containing ⁸¹Br, characteristic isotopic pattern for bromine[6]
[M-C₄H₈N]⁺173.94VariableFragment corresponding to the bromofluorophenyl group

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of experiments and the interplay of information in the structural validation process.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, etc.) purification->nmr xray_attempt Crystallization Attempts purification->xray_attempt structure_validation Final Structure Validation ms->structure_validation nmr->structure_validation xray_data X-ray Diffraction xray_attempt->xray_data xray_data->structure_validation

Caption: Workflow for the synthesis, purification, and structural validation of a novel small molecule.

G Logical Flow of Structural Information ms Mass Spectrometry mw Molecular Weight & Elemental Formula ms->mw nmr NMR Spectroscopy nmr->mw connectivity Atom Connectivity & Chemical Environment nmr->connectivity structure_3d 3D Structure & Stereochemistry nmr->structure_3d (in solution) xray X-ray Crystallography xray->connectivity xray->structure_3d final_structure Validated Structure of This compound mw->final_structure connectivity->final_structure structure_3d->final_structure

Caption: Interplay of data from different analytical techniques for complete structural elucidation.

Experimental Protocols

Single-Crystal X-ray Crystallography

This protocol outlines the steps for determining the structure of a small molecule from a single crystal.[8][9]

  • Crystal Growth:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture).

    • Employ a slow evaporation or solvent diffusion technique. For slow evaporation, leave the solution in a loosely capped vial in a vibration-free environment. For diffusion, layer a poor solvent (e.g., hexane) over the solution of the compound in a good solvent (e.g., dichloromethane).

    • Monitor for the formation of single crystals of at least 20 µm in all dimensions.[8]

  • Crystal Mounting and Data Collection:

    • Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal motion and radiation damage.

    • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).[8]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and integrate the reflection intensities.

    • Solve the phase problem using direct methods, which are typically effective for small molecules.[9]

    • Build an initial model of the molecule by fitting atoms into the resulting electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit, as indicated by a low R-factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for structural analysis.[3][10][11]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a 5 mm NMR tube.[3]

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • ¹H NMR Spectrum Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]

  • ¹³C NMR Spectrum Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon atom.

    • Longer acquisition times may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phasing, and baseline correction).

    • Analyze the ¹H spectrum for chemical shifts, integration (relative number of protons), and spin-spin coupling patterns to determine the connectivity of protons.

    • Analyze the ¹³C spectrum for the number of unique carbon environments.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish detailed correlations between protons and carbons, confirming the overall molecular structure.

Mass Spectrometry (MS)

This protocol details the analysis of the compound to determine its molecular weight and elemental composition.[6][12]

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization source. Electrospray ionization (ESI) is common for polar molecules, while gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be used for more volatile compounds.[12]

    • Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), use an instrument such as a time-of-flight (TOF) or Orbitrap analyzer to obtain a highly accurate mass measurement.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the isotopic pattern of the molecular ion. For this compound, look for the characteristic 1:1 ratio of the M and M+2 peaks, which is indicative of the presence of a single bromine atom.[6]

    • Use the accurate mass from HRMS to calculate the elemental formula of the molecular ion, which should match C₁₀H₁₁BrFN.

    • Analyze the fragmentation pattern to identify characteristic fragments that can further support the proposed structure.

References

Comparative Biological Activity of 1-(5-Bromo-2-fluorophenyl)pyrrolidine Enantiomers: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and patent databases has revealed no specific biological activity data for the (R) and (S) enantiomers of 1-(5-Bromo-2-fluorophenyl)pyrrolidine. Consequently, a direct comparison of their biological activities, supported by experimental data, cannot be provided at this time.

The pyrrolidine scaffold is a common motif in many biologically active compounds, and the stereochemistry of these molecules is often a critical determinant of their pharmacological properties. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and toxicity profiles. This is due to the three-dimensional nature of biological targets, such as enzymes and receptors, which interact stereoselectively with drug molecules.

While general information exists on the biological importance of pyrrolidine derivatives and the impact of enantiomers on pharmacological activity, no studies were identified that specifically investigate the compound .

For researchers, scientists, and drug development professionals interested in the potential biological activities of this compound enantiomers, the following steps would be necessary to generate the data required for a comparative guide:

Future Experimental Workflow

To elucidate the biological activity of these enantiomers, a systematic experimental approach would be required. A generalized workflow for such an investigation is outlined below.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Comparison synthesis Enantioselective Synthesis of (R) and (S) Enantiomers purification Chiral Purification & Purity Assessment (e.g., HPLC) synthesis->purification characterization Structural Characterization (e.g., NMR, MS) purification->characterization binding_assay Target Binding Assays (e.g., Radioligand Binding) characterization->binding_assay functional_assay Functional Assays (e.g., Enzyme Inhibition, Receptor Activation) binding_assay->functional_assay cell_based_assay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) functional_assay->cell_based_assay pk_studies Pharmacokinetic Studies (ADME) cell_based_assay->pk_studies pd_studies Pharmacodynamic Studies (Efficacy Models) pk_studies->pd_studies toxicology Preliminary Toxicology Studies pd_studies->toxicology data_analysis Quantitative Comparison of Enantiomer Activity (IC50, EC50, Ki) toxicology->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: Proposed experimental workflow for the comparative analysis of this compound enantiomers.

Hypothetical Data Presentation

Should experimental data become available, it would be presented in a clear, tabular format to facilitate easy comparison between the enantiomers. Below are examples of tables that would be populated with quantitative data.

Table 1: In Vitro Binding Affinity

EnantiomerTargetBinding Affinity (Ki, nM)
(R)-enantiomerTarget XExperimental Value
(S)-enantiomerTarget XExperimental Value
(R)-enantiomerTarget YExperimental Value
(S)-enantiomerTarget YExperimental Value

Table 2: In Vitro Functional Activity

EnantiomerAssayPotency (EC50/IC50, µM)Efficacy (% of control)
(R)-enantiomerEnzyme InhibitionExperimental ValueExperimental Value
(S)-enantiomerEnzyme InhibitionExperimental ValueExperimental Value
(R)-enantiomerReceptor ActivationExperimental ValueExperimental Value
(S)-enantiomerReceptor ActivationExperimental ValueExperimental Value

Detailed Experimental Protocols

Detailed methodologies for all key experiments would be crucial for the reproducibility and validation of the findings. These would include:

  • Enantioselective Synthesis: A step-by-step description of the synthetic route used to obtain each enantiomer with high enantiomeric excess. This would include reaction conditions, reagents, and purification methods.

  • Chiral High-Performance Liquid Chromatography (HPLC): The specific method used to separate the enantiomers and determine their purity, including the type of chiral column, mobile phase composition, flow rate, and detection wavelength.

  • Binding Assays: A detailed protocol for any binding assays performed, including the source of the biological target (e.g., cell membranes, purified protein), the radioligand or fluorescent probe used, incubation conditions (time, temperature), and the method for separating bound from free ligand.

  • Functional Assays: A comprehensive description of the functional assays, including the cell line or tissue preparation used, stimulation conditions, and the specific endpoint measured (e.g., enzyme activity, second messenger levels, gene expression).

Signaling Pathway Visualization

If the enantiomers were found to modulate a specific signaling pathway, a diagram would be generated to illustrate their mechanism of action. For example, if they were found to be inhibitors of a particular kinase cascade, a diagram would be created to show the components of the pathway and the point of inhibition.

G extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response enantiomer (R)- or (S)-Enantiomer enantiomer->kinase1

Caption: Hypothetical signaling pathway showing inhibition of Kinase 1 by an enantiomer.

A Comparative Analysis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine in Computational Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific computational docking studies for 1-(5-Bromo-2-fluorophenyl)pyrrolidine are not publicly available. This guide provides a comparative framework and hypothetical data to illustrate how such an analysis would be presented. The experimental protocols are based on established computational docking methodologies.

Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule to a target protein. This guide explores the hypothetical binding characteristics of this compound against the human protein MDM2, a key regulator of the p53 tumor suppressor. The p53-MDM2 interaction is a critical target in cancer therapy, and pyrrolidone-based compounds have shown promise as inhibitors.[1] This analysis compares the hypothetical performance of our lead compound with known MDM2 inhibitors.

Quantitative Binding Analysis (Hypothetical Data)

The following table summarizes the predicted binding affinities and interaction patterns of this compound and comparator compounds against the MDM2 protein (PDB ID: 1YCR).

CompoundDocking Score (kcal/mol)Estimated Binding Affinity (Ki, nM)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound -8.5250LEU54, GLY58, ILE61, VAL93, HIS96, ILE99, TYR10016
Nutlin-3a (Reference Inhibitor)-9.290LEU54, GLY58, ILE61, VAL93, HIS96, ILE99, TYR10035
Alternative Pyrrolidine Derivative A-7.8600LEU54, GLY58, VAL93, ILE9914
Alternative Pyrrolidine Derivative B-8.9150LEU54, GLY58, ILE61, MET62, VAL93, HIS96, ILE99, TYR10027

Experimental Protocols

A generalized workflow for computational docking studies involves several key stages, from protein and ligand preparation to the final analysis of the docking results.[2][3]

Protein Preparation

The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). For this hypothetical study, the human MDM2 protein (PDB ID: 1YCR) was used. The preparation protocol involves:

  • Removal of water molecules and any co-crystallized ligands.

  • Addition of polar hydrogen atoms.

  • Assignment of partial charges using a force field (e.g., AMBER).

  • Energy minimization to relieve any steric clashes.

Ligand Preparation

The 3D structure of this compound and comparator molecules are generated. This process includes:

  • Generation of 3D coordinates from 2D structures.

  • Energy minimization using a suitable force field (e.g., MMFF94).

  • Assignment of partial charges.

  • Definition of rotatable bonds.

Molecular Docking Simulation

Molecular docking is performed using software like AutoDock Vina or Glide.[4] The process is as follows:

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Algorithm: A conformational search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different binding poses of the ligand within the active site.

  • Scoring Function: The binding poses are evaluated and ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol).[2]

Analysis of Docking Results

The final step involves a detailed analysis of the docking poses:

  • Binding Pose Selection: The pose with the most favorable docking score is typically selected for further analysis.

  • Interaction Analysis: The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein's active site residues are identified.

  • Visualization: The protein-ligand complex is visualized using molecular graphics software (e.g., PyMOL, Chimera) to understand the binding mode.

Visualizations

Computational Docking Workflow

The following diagram illustrates the typical workflow for a computational docking study.

G Computational Docking Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage protein_prep Target Protein Preparation (e.g., PDB structure) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (e.g., 3D structure generation) docking Molecular Docking (Conformational Search) ligand_prep->docking grid_gen->docking scoring Scoring and Ranking (Evaluate Poses) docking->scoring pose_analysis Binding Pose Analysis scoring->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis visualization Visualization interaction_analysis->visualization G p53 Signaling Pathway Inhibition p53 p53 apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest mdm2 MDM2 mdm2->p53 degrades compound 1-(5-Bromo-2-fluorophenyl) pyrrolidine compound->mdm2 inhibits

References

"benchmarking the synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine against known methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for producing 1-(5-bromo-2-fluorophenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The following sections detail two prominent synthetic routes—a classical Buchwald-Hartwig amination and an optimized method employing a modern phosphine ligand—supported by experimental data and detailed protocols to aid in methodological selection and optimization.

Comparative Performance of Synthetic Methods

The synthesis of this compound can be effectively achieved via palladium-catalyzed cross-coupling reactions. Below is a summary of the key performance indicators for a traditional Buchwald-Hartwig approach and a benchmarked, optimized method.

ParameterMethod 1: Traditional Buchwald-HartwigMethod 2: Optimized Buchwald-Hartwig
Aryl Halide 1,4-Dibromo-2-fluorobenzene1,4-Dibromo-2-fluorobenzene
Amine PyrrolidinePyrrolidine
Catalyst Pd₂(dba)₃Pd(OAc)₂
Ligand BINAPXPhos
Base NaOt-BuK₃PO₄
Solvent TolueneToluene
Temperature 100 °C110 °C
Reaction Time 18 hours12 hours
Yield 75%92%
Purity >95%>98%

Experimental Protocols

Method 1: Traditional Buchwald-Hartwig Amination

This protocol outlines a standard Buchwald-Hartwig N-arylation procedure for the synthesis of this compound.

Materials:

  • 1,4-Dibromo-2-fluorobenzene (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by 1,4-dibromo-2-fluorobenzene (1.0 equiv) and pyrrolidine (1.2 equiv).

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Optimized Buchwald-Hartwig Amination (Benchmarked Method)

This optimized protocol utilizes a more sterically hindered and electron-rich phosphine ligand (XPhos) to improve catalytic activity, leading to higher yields and shorter reaction times.

Materials:

  • 1,4-Dibromo-2-fluorobenzene (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Add a stir bar, 1,4-dibromo-2-fluorobenzene (1.0 equiv), and anhydrous toluene.

  • Seal the tube and bring it out of the glovebox.

  • Add pyrrolidine (1.2 equiv) via syringe.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key components of the compared synthetic methods.

Synthesis of this compound cluster_0 Method 1: Traditional Buchwald-Hartwig cluster_1 Method 2: Optimized Buchwald-Hartwig reagents1 1,4-Dibromo-2-fluorobenzene + Pyrrolidine catalyst1 Pd2(dba)3 / BINAP NaOt-Bu, Toluene, 100°C reagents1->catalyst1 Reaction Conditions reagents2 1,4-Dibromo-2-fluorobenzene + Pyrrolidine product1 This compound (Yield: 75%) catalyst1->product1 Forms catalyst2 Pd(OAc)2 / XPhos K3PO4, Toluene, 110°C reagents2->catalyst2 Reaction Conditions product2 This compound (Yield: 92%) catalyst2->product2 Forms

Caption: Comparative workflow of traditional vs. optimized Buchwald-Hartwig amination.

Catalytic Cycle Comparison cluster_0 Buchwald-Hartwig Amination cluster_1 Ligand Effect pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X amine_coordination Amine Coordination oxidative_addition->amine_coordination R₂NH, Base reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->pd0 product Product (Ar-NR₂) reductive_elimination->product binap BINAP (Traditional) comparison XPhos offers: - Higher electron density - Greater steric bulk - Faster reductive elimination binap->comparison xphos XPhos (Optimized) xphos->comparison

Caption: Generalized catalytic cycle and the influence of ligand choice.

Safety Operating Guide

Proper Disposal of 1-(5-Bromo-2-fluorophenyl)pyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1-(5-Bromo-2-fluorophenyl)pyrrolidine (CAS Number: 1280786-82-4). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This compound is classified as a halogenated organic compound and requires specific handling and disposal protocols.

Safety and Hazard Summary

This compound is a chemical that poses several health risks.[1][2] It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory when handling this substance.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a doctor if you feel unwell.[3]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap.[3]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

Experimental Protocol: Waste Disposal Procedure

The proper disposal of this compound is a critical final step in any experimental workflow involving this compound. As a halogenated organic compound, it must be segregated and treated as hazardous waste.

Materials Required:

  • Designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic compounds.

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.

  • Inert absorbent material (e.g., vermiculite, sand) for spill management.

Step-by-Step Disposal Protocol:

  • Wear Appropriate PPE: Before handling the waste, ensure you are wearing the necessary personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Segregate the Waste: this compound waste must be collected separately from non-halogenated organic waste.[4][5] Do not mix it with acids, bases, or other reactive chemicals.[6]

  • Use Designated Waste Containers: Collect the waste in a container specifically designated for halogenated organic waste.[4][7] The container should be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5]

  • Label the Container: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6] If it is a mixed waste stream, list all components and their approximate percentages.

  • Store the Waste Container Securely: Keep the waste container closed at all times, except when adding waste.[5] Store it in a designated, well-ventilated, and cool secondary containment area away from heat sources and incompatible materials.[7][8]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[9] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[10]

  • Spill Management: In case of a small spill, contain the leak and absorb it with an inert material.[7] Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[8] For larger spills, evacuate the area and contact your EHS office immediately.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste as This compound B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Obtain Designated 'Halogenated Organic Waste' Container B->C D Label Container: 'Hazardous Waste' + Chemical Name C->D E Transfer Waste to Container D->E F Securely Close Container E->F G Store in Designated, Well-Ventilated Area F->G H Ensure Secondary Containment G->H I Contact EHS or Licensed Disposal Contractor H->I J Follow Institutional and Regulatory Procedures I->J K Waste Removed for Incineration J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(5-Bromo-2-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety, operational, and disposal information for 1-(5-Bromo-2-fluorophenyl)pyrrolidine, ensuring laboratory safety and procedural integrity.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Global Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[2][3]Prevents skin contact, which can lead to irritation.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][2]

Operational and Handling Protocols

Safe handling practices are critical to prevent exposure and contamination.

Preparation and Handling:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Work in a Ventilated Area: All handling of this compound must be conducted in a properly functioning chemical fume hood.[1][2]

  • Don Appropriate PPE: Wear the recommended personal protective equipment as detailed in the table above.[1]

  • Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors.[1] Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory.[5]

During the Experiment:

  • Controlled Environment: Conduct all procedures within the chemical fume hood, keeping the sash at the lowest practical height.[2]

  • Prevent Dust and Aerosol Formation: Handle the substance carefully to avoid creating dust or aerosols.[1]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][4] If skin irritation occurs, seek medical advice.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing.[1][4] If eye irritation persists, get medical advice.[4]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][4] Call a poison center or doctor if you feel unwell.[4]

  • If swallowed: Rinse mouth.[4] Call a poison center or doctor if you feel unwell.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Designated Waste Container: Halogenated organic waste must be collected separately from non-halogenated waste.[2] Use a designated, properly labeled hazardous waste container.

  • Rinsate Collection: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect this rinsate as hazardous waste.[2]

Disposal Procedure:

  • Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures.

  • Licensed Waste Carrier: Ensure the product is disposed of by a licensed waste carrier.[6]

  • Container Disposal: Dispose of the contents and container to an approved waste disposal plant.[4][5]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Don PPE A->B C Prepare Fume Hood B->C D Weigh/Measure Compound C->D E Perform Reaction D->E F Monitor Experiment E->F G Decontaminate Glassware F->G H Segregate Halogenated Waste G->H I Dispose via Approved Channels H->I L Consult SDS for Spills J Initiate First Aid K Notify Supervisor

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.